Colchicine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-AVSFSGARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Colchicine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colchicine, a naturally occurring alkaloid, is a well-established therapeutic agent for gout and Familial Mediterranean Fever.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization, a critical process in cell division and inflammatory responses.[3][4] Stable isotope-labeled compounds, such as Colchicine-d3, are invaluable tools in drug development, particularly for pharmacokinetic and metabolic studies.[3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data interpretation.
Introduction
This compound is the deuterium-labeled analogue of colchicine, where three hydrogen atoms on the N-acetyl group are replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry. Furthermore, deuteration can sometimes alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.[3] This guide outlines a likely synthetic approach and the analytical methods used to confirm the identity, purity, and structural integrity of this compound.
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in publicly available literature. However, it can be logically inferred from the known synthesis of colchicine and its derivatives. The most straightforward approach involves the acylation of deacetylcolchicine (a known precursor) with a deuterated acetylating agent.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
Deacetylcolchicine
-
Acetic anhydride-d6 or Acetyl-d3 chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve deacetylcolchicine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride-d6 or acetyl-d3 chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a pale yellow solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the successful synthesis and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure. For this compound, ¹H NMR and ¹³C NMR are critical.
¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of unlabeled colchicine, with the notable absence of the singlet corresponding to the N-acetyl protons. The integration of the remaining peaks should correspond to the respective protons of the colchicine backbone.
¹³C NMR: The carbon NMR spectrum will also be nearly identical to that of colchicine. The carbon of the acetyl carbonyl group will be present, while the signal for the methyl group of the acetyl moiety will be a triplet due to coupling with the attached deuterium atoms.
Sample Preparation Protocol (NMR):
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]
-
Vortex the tube to ensure complete dissolution.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[5]
Expected ¹H NMR Data (in CDCl₃): (Note: The characteristic singlet for the acetyl group at ~2.0 ppm in colchicine will be absent)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.95 | d | 1H | H-8 |
| 7.50 | d | 1H | H-11 |
| 6.88 | s | 1H | H-4 |
| 6.54 | s | 1H | H-12 |
| 4.68 | m | 1H | H-7 |
| 3.98 | s | 3H | OCH₃ |
| 3.90 | s | 3H | OCH₃ |
| 3.88 | s | 3H | OCH₃ |
| 3.65 | s | 3H | OCH₃ |
| 2.50-2.20 | m | 4H | H-5, H-6 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound and the incorporation of the deuterium atoms.
Expected Data: The molecular weight of unlabeled colchicine is 399.44 g/mol .[6][7] With the substitution of three protons (1.008 Da each) with three deuterons (2.014 Da each), the molecular weight of this compound is expected to be approximately 402.46 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass.
LC-MS Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to an appropriate concentration for analysis (e.g., 1 µg/mL).
-
Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.[8]
-
The mass spectrometer should be operated in positive ion mode.[9]
-
Acquire the full scan mass spectrum to determine the molecular ion peak.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ | 403.19 |
| [M+Na]⁺ | 425.17 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound.
RP-HPLC Protocol:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water. A typical ratio could be 50:30:20 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm or 350 nm.[10]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient or controlled at 40°C.[10]
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Expected Results: A single major peak should be observed with a retention time similar to that of unlabeled colchicine. The purity should ideally be ≥98%.
Mechanism of Action and Application
Colchicine exerts its biological effects primarily by inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton interferes with various cellular processes, including mitosis and the migration of inflammatory cells like neutrophils.
Caption: Mechanism of action of Colchicine.
The primary application of this compound is as an internal standard in pharmacokinetic studies of colchicine. Its identical chemical properties ensure it behaves similarly during sample extraction and chromatographic separation, while its different mass allows for distinct detection by mass spectrometry.
Conclusion
The synthesis of this compound can be readily achieved through the acylation of deacetylcolchicine with a deuterated acetylating agent. Its identity, purity, and structural integrity can be unequivocally confirmed through a combination of NMR, MS, and HPLC. As a stable isotope-labeled internal standard, this compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of colchicine in biological matrices.
References
- 1. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NMR and DFT investigations of structure of colchicine in various solvents including density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]
- 10. gerpac.eu [gerpac.eu]
Colchicine-d3 as a Research Tool for Gout: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints. Colchicine is a cornerstone therapy for gout, known for its potent anti-inflammatory properties. For researchers aiming to elucidate the nuanced mechanisms of gout pathophysiology and develop novel therapeutics, precise analytical tools are paramount. Colchicine-d3, a stable isotope-labeled analog of colchicine, serves as an indispensable tool in this pursuit. Its primary utility lies in its role as an internal standard for mass spectrometry-based quantification, ensuring accuracy and reproducibility in pharmacokinetic and pharmacodynamic studies. This technical guide provides an in-depth overview of the application of this compound in gout research, detailing its mechanism of action, comprehensive experimental protocols for in vitro and in vivo models, and a framework for data interpretation.
Introduction: The Role of Colchicine and this compound in Gout
Colchicine has been used to treat gout flares for centuries.[1] Its mechanism of action, while not fully elucidated, primarily involves the disruption of microtubule polymerization.[2][3][4][5] This action inhibits key inflammatory processes such as neutrophil migration, activation, and the assembly of the NLRP3 inflammasome, which is critical in the gout inflammatory cascade.[2][3][5][6]
While colchicine is effective, its narrow therapeutic index necessitates precise dosing and understanding of its pharmacokinetics.[4][7] This is where this compound becomes critically important for researchers. By replacing three hydrogen atoms with deuterium, this compound (typically Colchicine-O-methyl-d3) becomes chemically identical to colchicine but distinguishable by its mass. This property makes it the gold standard for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[8][9][10][11] Using a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, leading to highly accurate quantification of colchicine in biological matrices such as plasma, urine, and tissue.[8][9]
Mechanism of Action: How Colchicine Disrupts Gouty Inflammation
The inflammatory response in gout is triggered by MSU crystals, which are recognized by resident immune cells in the joint, primarily macrophages. This recognition initiates a cascade of events leading to intense pain and swelling. Colchicine intervenes at several key points in this pathway:
-
Tubulin Disruption: Colchicine binds to β-tubulin, preventing its polymerization into microtubules.[2][4] Microtubules are essential for maintaining cell structure, motility, and intracellular transport.
-
Inhibition of Neutrophil Function: By disrupting microtubules, colchicine impairs the ability of neutrophils to migrate to the site of inflammation, a process called chemotaxis.[1][2][4] It also prevents their activation and degranulation, reducing the release of pro-inflammatory mediators.[2][4]
-
NLRP3 Inflammasome Inhibition: The assembly and activation of the NLRP3 inflammasome, a multi-protein complex responsible for activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18, is a microtubule-dependent process.[3][12] Colchicine's disruption of the microtubule network effectively inhibits NLRP3 inflammasome activation, a central event in MSU-induced inflammation.[6][12][13][14]
Signaling Pathway Visualization
The following diagram illustrates the inflammatory cascade initiated by MSU crystals and the inhibitory action of colchicine.
This compound in Bioanalytical Methods
The primary application of this compound is as an internal standard (IS) for quantitative analysis by LC-MS/MS. The co-injection of a known quantity of this compound with the unknown sample allows for precise quantification of the unlabeled colchicine.
Quantitative Data: LC-MS/MS Parameters
The following table summarizes typical mass transitions used for the quantification of colchicine and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| Colchicine | 400.1 | 358.1 | Quantification[15][16] |
| This compound (IS) | 403.1 | 361.1 | Internal Standard |
| Colchicine | 400.1 | 312.1 | Confirmation |
Note: Exact m/z values may vary slightly based on instrumentation and adduct formation.
Experimental Protocols for Gout Research
This compound is used to spike biological samples in these protocols to ensure accurate measurement of the therapeutic agent (unlabeled colchicine) being tested.
Protocol 1: In Vitro MSU-Induced IL-1β Secretion
This protocol assesses the anti-inflammatory effect of a test compound by measuring the inhibition of IL-1β secretion from macrophages stimulated with MSU crystals.
Objective: To determine the IC50 of a test compound (e.g., colchicine) on MSU-induced IL-1β production.
Materials:
-
Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS) for priming.
-
Sterile, endotoxin-free MSU crystals.[17]
-
Test compound (Colchicine) and vehicle control.
-
IL-1β ELISA kit.
-
This compound for analytical quantification of cell-associated drug if needed.
Methodology:
-
Cell Culture:
-
For THP-1 cells: Seed cells and differentiate into macrophage-like cells using PMA (e.g., 100 ng/mL) for 48-72 hours.
-
For BMDMs: Isolate bone marrow from mice and culture with M-CSF for 7 days to differentiate into macrophages.
-
-
Priming: Prime the differentiated macrophages with LPS (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[18]
-
Treatment: Remove priming media. Add fresh media containing various concentrations of the test compound (colchicine) or vehicle control. Incubate for 1 hour.
-
Stimulation: Add MSU crystals (e.g., 0.2-0.5 mg/mL) to each well.[19] Incubate for 6-24 hours.
-
Sample Collection: Centrifuge the plates and collect the supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log of the test compound concentration to determine the IC50 value.
Protocol 2: In Vivo Murine Air Pouch Model of Gout
This model creates a synovium-like lining in a subcutaneous air pouch, into which MSU crystals are injected to induce a localized inflammatory response mimicking a gout flare.[20][21]
Objective: To evaluate the efficacy of a test compound in reducing MSU-induced leukocyte infiltration and cytokine production in vivo.
Materials:
-
C57BL/6 mice (8-12 weeks old).
-
Sterile, endotoxin-free MSU crystals.[17]
-
Test compound (Colchicine), vehicle control, and positive control.
-
Sterile PBS.
-
This compound for pharmacokinetic analysis.
Methodology:
-
Air Pouch Creation:
-
Day 0: Anesthetize mice and inject 3 mL of sterile air subcutaneously on the dorsum to create a pouch.
-
Day 3: Re-inflate the pouch with 2 mL of sterile air to maintain the space.
-
Day 6: A vascularized lining will have formed.[21]
-
-
Treatment: Administer the test compound (e.g., colchicine, orally or IP) at a predetermined time (e.g., 1 hour) before MSU crystal injection.
-
Induction of Inflammation: Inject 1-3 mg of MSU crystals suspended in 1 mL of sterile PBS directly into the air pouch.[19][22]
-
Sample Collection (e.g., 6-24 hours post-injection):
-
Euthanize mice and collect blood via cardiac puncture for pharmacokinetic analysis and systemic cytokine measurement. Spike plasma samples immediately with this compound.
-
Carefully aspirate the exudate from the air pouch by washing with 2 mL of sterile PBS.
-
-
Analysis:
-
Leukocyte Infiltration: Determine the total number of cells in the pouch exudate using a hemocytometer. Perform a differential cell count (neutrophils, macrophages) using cytospin preparations stained with Wright-Giemsa.
-
Cytokine Levels: Measure levels of IL-1β, TNF-α, and CXCL1 in the cell-free supernatant of the pouch exudate using ELISA.
-
Pharmacokinetics: Process plasma samples (protein precipitation or liquid-liquid extraction) and analyze via LC-MS/MS to determine the concentration of the test compound, using this compound as the internal standard.[9]
-
Experimental Workflow Visualization
The following diagram outlines a typical preclinical research workflow for evaluating a potential anti-gout therapeutic using the models described.
References
- 1. What You Should Know About Colchicine [verywellhealth.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action of colchicine in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. researchgate.net [researchgate.net]
- 13. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]
- 14. Colchicine reduces the activation of NLRP3 inflammasome in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Glucose Metabolism in the Murine Air Pouch Model of Acute Gouty Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 20. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 21. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
An In-depth Technical Guide to the Stability and Storage of Colchicine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Colchicine-d3. The information presented is curated for researchers, scientists, and professionals in drug development who utilize this compound as a stable isotope-labeled internal standard or in other research applications. This document details the inherent stability of the parent compound, colchicine, and provides specific recommendations for its deuterated analog, supported by experimental protocols and an exploration of its primary signaling pathways.
Introduction to this compound
This compound is a deuterated form of colchicine, a naturally occurring alkaloid widely used in the treatment of gout and Familial Mediterranean Fever. In research and development, this compound is invaluable as an internal standard for mass spectrometry-based bioanalytical methods, enabling precise quantification of colchicine in complex biological matrices. The substitution of three hydrogen atoms with deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the endogenous compound without significantly altering its chemical properties. However, understanding its stability is crucial for ensuring the accuracy and reliability of experimental results.
Stability Profile and Storage Conditions
While specific public stability studies on this compound are limited, a robust understanding of its stability can be extrapolated from the extensive data available for its parent compound, colchicine, and general principles for handling deuterated compounds.
Key Stability Characteristics:
-
Light Sensitivity: Colchicine is known to be sensitive to light.[1] Exposure to light can lead to the formation of degradation products, such as lumicolchicines. Therefore, it is imperative to store this compound in light-resistant containers to prevent photodegradation.
-
Thermal Stability: Colchicine is relatively stable to heat and can withstand drying and boiling.[1] However, for long-term storage of this compound, refrigeration is recommended to minimize any potential thermal degradation.
-
pH Sensitivity: Forced degradation studies on colchicine have shown that it is most susceptible to degradation under alkaline conditions.[2] It exhibits greater stability in acidic and neutral environments.
-
Oxidative Stability: Colchicine is relatively stable to oxidation. Forced degradation studies using hydrogen peroxide have not shown significant degradation.
Recommended Storage Conditions:
Based on supplier recommendations and general best practices for deuterated compounds, the following storage conditions are advised for this compound.
| Form | Storage Temperature | Container | Additional Precautions |
| Solid (Powder) | 2°C to 8°C (Refrigerator) | Tightly sealed, light-resistant container | Protect from moisture. |
| In Solution | 2°C to 8°C (Refrigerator) | Tightly sealed, light-resistant vial | Prepare solutions in a suitable solvent (e.g., methanol) and store for a limited duration. |
A supplier of Colchicine-13C,d3 recommends long-term storage at refrigerator temperature (2-8°C).
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in experimental settings, it is crucial to employ validated stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for this purpose.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
General Protocol for Forced Degradation of this compound:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide at 60°C for 2 hours.[2]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder or a solution of this compound at 80°C for 48 hours.[2]
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC or HPTLC method.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of this compound is not co-eluting with any degradation products.
Stability-Indicating HPLC Method
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 245 nm or 350 nm |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Stability-Indicating HPTLC Method
| Parameter | Recommended Conditions |
| Stationary Phase | Pre-coated silica gel 60 F254 plates |
| Mobile Phase | A mixture of solvents such as methanol, ethyl acetate, and glacial acetic acid |
| Application | Apply samples as bands using an automated applicator |
| Development | Develop the plate in a saturated twin-trough chamber |
| Detection | Densitometric scanning at approximately 355 nm |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of colchicine is relevant for researchers using its deuterated analog. Colchicine primarily exerts its effects by disrupting microtubule polymerization and inhibiting the NLRP3 inflammasome.
Inhibition of Tubulin Polymerization
Colchicine binds to β-tubulin, a subunit of microtubules, preventing their polymerization. This disruption of the cytoskeleton affects various cellular processes, including mitosis, cell motility, and intracellular transport.
Inhibition of the NLRP3 Inflammasome
Colchicine also plays a role in suppressing inflammation by inhibiting the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. This multi-protein complex is a key component of the innate immune system.
Experimental Workflow for a Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Conclusion
Ensuring the stability of this compound is paramount for its effective use in research and drug development. By adhering to the recommended storage conditions of refrigeration (2-8°C) and protection from light and moisture, the integrity of the compound can be maintained. The provided experimental protocols for forced degradation and stability-indicating methods offer a framework for researchers to validate the stability of this compound within their specific applications. A thorough understanding of its stability profile, informed by the extensive data on its parent compound, will contribute to the generation of high-quality, reproducible scientific data.
References
Colchicine-d3 solubility in different solvents
An In-Depth Technical Guide to the Solubility of Colchicine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound, a deuterated analog of colchicine. Given that deuteration typically has a minimal impact on physicochemical properties such as solubility, the data presented herein is based on the well-documented solubility of colchicine. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway affected by colchicine.
Core Concepts in Solubility
Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy. For a compound like this compound, understanding its solubility in various solvents is essential for designing in vitro assays, developing suitable formulations for in vivo studies, and ensuring consistent experimental outcomes. The two primary types of solubility measurements are:
-
Kinetic Solubility : Measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock solution (typically DMSO) is added to an aqueous buffer. It reflects the rate of precipitation and is often used in high-throughput screening.
-
Equilibrium Solubility (or Thermodynamic Solubility) : Defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium. This is a more thermodynamically stable and relevant measure for formulation and biopharmaceutical assessment. The protocols detailed in this guide focus on determining equilibrium solubility.
Quantitative Solubility Data for Colchicine
The following table summarizes the reported solubility of colchicine in common laboratory solvents. This data serves as a reliable proxy for this compound.
| Solvent | Temperature | Concentration (mg/mL) | Concentration (Molar) | Source |
| Water | 21.1 °C (70 °F) | ≥ 100 mg/mL | ≥ 0.25 M | [1] |
| Water | 25 °C | 79 mg/mL | ~0.198 M | [2] |
| Water | Not Specified | Soluble | Not Specified | [3] |
| Water | Not Specified | Soluble to 100 mM | 0.1 M | [4] |
| DMSO | 25 °C | 80 mg/mL | ~0.200 M | [2] |
| DMSO | Not Specified | ~25 mg/mL | ~0.063 M | [5] |
| DMSO | Not Specified | Soluble to 100 mM | 0.1 M | [4] |
| Ethanol | 25 °C | 80 mg/mL | ~0.200 M | [2] |
| Ethanol | Not Specified | ~25 mg/mL | ~0.063 M | [5] |
| Ethanol | Not Specified | Freely Soluble | Not Specified | [3] |
| Ether | Not Specified | Slightly Soluble | Not Specified | [3] |
Note: Molar concentrations are calculated based on the molecular weight of colchicine (399.44 g/mol ).
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This section details the standard shake-flask method for determining the equilibrium solubility of a compound, a widely accepted and robust technique.[6][7]
3.1 Materials and Equipment
-
This compound (crystalline solid)
-
Solvents of interest (e.g., Water, DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard curve preparation
3.2 Experimental Workflow Diagram
Caption: Workflow for the shake-flask equilibrium solubility assay.
3.3 Step-by-Step Procedure
-
Preparation : Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains visible (e.g., 5-10 mg for a 1-2 mL solvent volume).
-
Solvent Addition : Accurately pipette a known volume of the desired solvent into the vial.
-
Equilibration : Tightly cap the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium, typically 24 to 72 hours. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation : After incubation, let the vials stand to allow the excess solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration : Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.
-
Dilution : Make a precise dilution of the clear filtrate with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound in the filtrate by comparing its peak area to a standard curve prepared from known concentrations of the compound.
-
Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Colchicine's Mechanism of Action: A Signaling Pathway
Colchicine exerts its well-known anti-inflammatory effects primarily by disrupting microtubule polymerization.[8][9] This action has significant downstream consequences, most notably the inhibition of the NLRP3 inflammasome, a key component of the innate immune response.[4][10][11]
4.1 Inhibition of the NLRP3 Inflammasome Pathway
The diagram below illustrates how colchicine's interaction with tubulin leads to the suppression of the NLRP3 inflammasome and the subsequent reduction of inflammation.
References
- 1. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Colchicine | Microtubule Binding Compounds: R&D Systems [rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 11. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]
Colchicine-d3: A Comprehensive Technical Guide and Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical specifications and testing methodologies for Colchicine-d3, a deuterated analog of Colchicine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Compound Information
This compound is a stable isotope-labeled form of Colchicine, a well-known tubulin inhibitor. The incorporation of deuterium atoms provides a valuable tool for various research applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based assays.
| Identifier | Value |
| Product Name | This compound |
| Chemical Name | N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide-d3 |
| Molecular Formula | C22H22D3NO6[1] |
| Molecular Weight | 402.46 g/mol [1] |
| CAS Number | 1217625-62-1 |
| Appearance | Brown solid[1] |
| Solubility | Chloroform and methanol[1] |
Analytical Specifications and Data
The quality and purity of this compound are critical for reliable experimental outcomes. The following table summarizes the typical specifications found on a Certificate of Analysis.
| Test | Specification | Typical Result |
| Identification (¹H-NMR) | Consistent with structure | Conforms to structure |
| Identification (Mass Spectrometry) | Consistent with structure | Conforms to structure |
| Isotopic Purity | ≥ 98% | 99.5%[1] |
| Purity (TLC) | ≥ 95% | 96%[1] |
| Purity (HPLC) | Not less than 90%[2] | 99.72% (for non-deuterated)[3] |
| Melting Point | Information not consistently available | 163 - 165 ºC[1] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. The following sections outline the typical experimental protocols used for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of this compound and to assess the position and extent of deuterium incorporation.
Methodology:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[4]
-
Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Data Acquisition: ¹H NMR spectra are acquired to observe the proton signals. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the labeling.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are compared against the known spectrum of unlabeled Colchicine and theoretical predictions for the deuterated analog.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of this compound and to assess its isotopic purity.
Methodology:
-
Instrument: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ions.
-
Data Analysis: The observed m/z of the primary molecular ion should correspond to the calculated molecular weight of this compound. The relative intensities of the isotopic peaks are used to determine the isotopic purity. Fragmentation patterns can also be analyzed to further confirm the structure.[5][6]
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the chemical purity of the this compound sample by separating it from any impurities.
Methodology:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used.[7]
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer. The specific composition can vary depending on the method. For example, a mixture of acetonitrile, methanol, and water (32:48:20 v/v) with the pH adjusted to 5.2 has been reported.[7]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[8]
-
Detection: UV detection is commonly performed at a wavelength of 254 nm.[7]
-
Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the key analytical techniques used in the characterization of this compound.
NMR Analysis Workflow
Mass Spectrometry Analysis Workflow
HPLC Analysis Workflow
This guide provides a foundational understanding of the quality control and analytical testing for this compound. For specific applications, it is always recommended to consult the lot-specific Certificate of Analysis provided by the supplier and to perform any necessary in-house validation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
A Technical Guide to Colchicine-d3 for Research Professionals
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of Colchicine-d3
This technical guide provides a comprehensive overview of this compound, a deuterated analog of colchicine, for its application in research and development. This document details reputable suppliers, the compound's core mechanism of action, and practical experimental protocols. The information is presented to facilitate informed purchasing decisions and effective experimental design.
This compound: Sourcing for Research Applications
The selection of a reliable supplier for research-grade compounds is paramount to ensure the validity and reproducibility of experimental results. This compound is available from several reputable suppliers who provide detailed product specifications and certificates of analysis. A comparative summary of key suppliers is presented in Table 1.
Table 1: Comparative Summary of this compound Suppliers
| Supplier | Product Number | CAS Number | Molecular Formula | Purity | Available Sizes | Additional Notes |
| Santa Cruz Biotechnology | sc-217947 | Not Specified | C₂₂H₂₂D₃NO₆ | 96% (TLC), 99.5% (Isotopic) | Contact for details | Certificate of Analysis available, specifies brown solid appearance. |
| MedchemExpress | HY-16569S1 | 1217625-62-1 | Not Specified | >98% | 1 mg, 5 mg | For research use only. |
| Clearsynth | CS-O-10468 | 1217625-62-1 | Not Specified | ≥90% (HPLC) | Contact for details | States it is a useful research chemical for a range of applications. |
| Sigma-Aldrich (Cerilliant®) | C-084 | Not Specified | C₂₂H₂₂D₃NO₆ | Certified Reference Material | 1 mL (100 µg/mL in acetonitrile) | Provided as a solution. |
| Toronto Research Chemicals | C640006 | 1217625-62-1 | C₂₂H₂₂D₃NO₆ | Not Specified | 1 mg, 5 mg, 10 mg, 25 mg | Sold through various distributors like Fisher Scientific. |
Core Mechanism of Action: Microtubule Destabilization and Inflammasome Inhibition
Colchicine, and its deuterated form this compound, exerts its biological effects primarily through its interaction with tubulin, the protein subunit of microtubules.[1] By binding to β-tubulin, colchicine inhibits the polymerization of microtubules, which are essential components of the cytoskeleton.[1] This disruption of microtubule dynamics interferes with various cellular processes, including mitosis, cell motility, and intracellular transport.[1]
A key consequence of microtubule destabilization is the inhibition of neutrophil activity, a critical component of the inflammatory response. Colchicine's action impedes neutrophil migration to sites of inflammation.[2] Furthermore, it disrupts the assembly of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the activation of inflammatory caspases and the subsequent production of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3][4][5] The inhibition of the NLRP3 inflammasome is a central mechanism behind colchicine's potent anti-inflammatory properties.[3][4][5]
Signaling Pathway of Colchicine
Caption: this compound inhibits microtubule polymerization, leading to the suppression of the NLRP3 inflammasome pathway and a reduction in the inflammatory response.
Experimental Protocols: In Vitro Cell-Based Assay
The following protocol is a generalized procedure for utilizing this compound to induce mitotic arrest in cultured cells for chromosomal analysis. This protocol can be adapted for other cell-based assays investigating the effects of microtubule disruption.
Materials:
-
This compound
-
Appropriate cell culture medium
-
Cell culture flasks or plates
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative solution (e.g., 3:1 methanol:acetic acid)
-
Microscope slides
-
Staining solution (e.g., Giemsa stain)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a culture vessel and allow them to adhere and enter a logarithmic growth phase.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Add this compound to the cell culture medium to achieve the desired final concentration. A typical starting concentration for mitotic arrest is 0.1 µg/mL.[6]
-
Incubate the cells with this compound for a predetermined period (e.g., 2-4 hours) at 37°C.[6] The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Cell Harvest:
-
For adherent cells, gently detach them from the culture surface using a cell scraper or a mild enzymatic treatment.
-
For suspension cells, directly collect the cell suspension.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Hypotonic Treatment:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for 10-15 minutes at 37°C. This step swells the cells, aiding in chromosome spreading.
-
-
Fixation:
-
Centrifuge the cells and discard the hypotonic solution.
-
Gently resuspend the cell pellet in a freshly prepared cold fixative.
-
Repeat the fixation step 2-3 times to ensure proper preservation of cellular structures.
-
-
Slide Preparation:
-
After the final fixation, resuspend the cells in a small volume of fresh fixative.
-
Drop the cell suspension onto clean, cold, wet microscope slides from a height to facilitate chromosome spreading.
-
-
Staining and Analysis:
-
Allow the slides to air dry.
-
Stain the slides with a suitable chromosome stain.
-
Analyze the slides under a microscope.
-
Experimental Workflow for Mitotic Arrest
Caption: A typical workflow for inducing mitotic arrest in cultured cells using this compound for subsequent chromosomal analysis.
References
- 1. explorationpub.com [explorationpub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]
- 6. Mitotic chromosome from cell cultures [jax.org]
Methodological & Application
Application Notes and Protocols: Colchicine-d3 as an Internal Standard for LC-MS/MS Quantification of Colchicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine is a potent therapeutic agent used in the management of gout and Familial Mediterranean Fever (FMF).[1][2][3] Due to its narrow therapeutic index and potential for toxicity, accurate and precise quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique owing to its high sensitivity and specificity.[1][5][6]
The use of a stable isotope-labeled internal standard (IS) is paramount for robust and reliable LC-MS/MS bioanalysis.[5][7] A deuterated internal standard, such as Colchicine-d3 or Colchicine-d6, is chemically and physically almost identical to the analyte of interest.[7][8] This similarity ensures that it co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer, thereby compensating for variations in sample preparation and instrument response.[5][7] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of colchicine in biological samples by LC-MS/MS.
Principle of Internal Standardization
The fundamental principle of using an internal standard in quantitative analysis is to add a known amount of a similar compound to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement corrects for random and systematic errors that can occur during sample processing and analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of colchicine using a deuterated internal standard with LC-MS/MS. These values are compiled from various published methods and serve as a general guideline.
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Colchicine | 400.3 | 358.3 | ESI+ |
| Colchicine-d6 | 406.3 | 362.2 | ESI+ |
Note: The specific transitions for this compound may vary depending on the position of the deuterium labels, but will typically show a +3 Da shift from the parent colchicine transitions.
Table 2: Method Validation Parameters
| Parameter | Typical Range | Reference |
| Linearity Range | 0.04 - 100 ng/mL | [6][9][10][11] |
| Lower Limit of Quantification (LLOQ) | 0.04 - 0.5 ng/mL | [6][9][10][11][12] |
| Accuracy | 87.79% - 105.8% | [6][13] |
| Precision (CV%) | < 17.24% | [6][13] |
| Extraction Recovery | > 63.94% | [10][14] |
Experimental Protocols
This section details a general protocol for the extraction and analysis of colchicine from human plasma using this compound as an internal standard.
Materials and Reagents
-
Colchicine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of colchicine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the colchicine stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for cleaning up and concentrating the analyte from a complex matrix like plasma.[9]
-
Sample Spiking: To 200 µL of plasma (blank, standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 600 µL of methanol to the plasma sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the colchicine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is an alternative to SPE and has also been successfully used for colchicine analysis.[6][12]
-
Sample Spiking: To 1 mL of plasma, add the internal standard.
-
pH Adjustment: Adjust the sample pH to approximately 8.0.[6]
-
Extraction: Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge.[6]
-
Separation and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute colchicine, then return to initial conditions for re-equilibration. |
Table 4: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
| Dwell Time | 100 - 200 ms |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of colchicine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentration of colchicine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of colchicine in biological matrices by LC-MS/MS. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a sensitive and accurate bioanalytical method for colchicine. The inherent advantages of using a stable isotope-labeled internal standard, such as correction for matrix effects and variability in sample processing, are critical for obtaining high-quality data in regulated and research environments.
References
- 1. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COLCHICINE: OLD AND NEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Non-destructive quantification of low colchicine concentrations in commercially available tablets using transmission raman spectroscopy with partial least squares - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Colchicine in Human Plasma by LC-MS/MS using Colchicine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of colchicine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Colchicine-d3, to ensure high accuracy and precision. The protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of colchicine in a biological matrix.
Introduction
Colchicine is a potent anti-inflammatory medication primarily used in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] It functions by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of the microtubule network interferes with various cellular processes, including neutrophil migration and the activation of the NLRP3 inflammasome, ultimately reducing the production of pro-inflammatory cytokines like IL-1β. Given its narrow therapeutic index, accurate monitoring of plasma colchicine concentrations is crucial to optimize therapeutic efficacy and minimize toxicity.[3]
This application note presents a validated LC-MS/MS method for the reliable quantification of colchicine in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Colchicine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of colchicine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the colchicine stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in the same diluent.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Pre-condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters and may require optimization for individual instruments.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Isocratic or a shallow gradient optimized for separation |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Colchicine) | Q1: m/z 400.3 → Q3: m/z 358.3[4] |
| MRM Transition (this compound) | Q1: m/z 403.3 → Q3: m/z 361.3 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Quantitative Data Summary
The performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 3: Method Validation Parameters
| Parameter | Typical Range |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][5] |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of colchicine in plasma.
Colchicine's Anti-Inflammatory Signaling Pathway
Caption: Inhibition of the NLRP3 inflammasome by colchicine.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of colchicine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy of the results. This application note offers a comprehensive protocol that can be readily implemented in a research laboratory setting for various applications, from pharmacokinetic profiling to clinical research studies.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the tubulin-colchicine complex on microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colchicine-d3 in Pharmacokinetic Studies of Colchicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine is a potent anti-inflammatory medication used for the treatment of gout and other inflammatory conditions. Due to its narrow therapeutic index, precise and accurate quantification in biological matrices is crucial for pharmacokinetic (PK) studies.[1] Stable isotope-labeled internal standards are the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability. Colchicine-d3, a deuterated analog of colchicine, serves as an excellent internal standard for these studies, ensuring high accuracy and precision.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the pharmacokinetic analysis of colchicine.
Pharmacokinetic Parameters of Colchicine
Understanding the pharmacokinetic profile of colchicine is essential for designing and interpreting studies. The following tables summarize key pharmacokinetic parameters of colchicine in healthy adults from single and multiple-dose studies.
Table 1: Mean (%CV) Pharmacokinetic Parameters of Colchicine in Healthy Adults (Single and Multiple Doses)
| Parameter | COLCRYS 0.6 mg Single Dose (N=13) | COLCRYS 0.6 mg b.i.d. x 10 days (N =13) |
| Cmax (ng/mL) | 2.5 (28.7) | 3.6 (23.7) |
| Tmax (h) | 1.5 (1.0 – 3.0) | 1.3 (0.5 – 3.0) |
| Vd/F (L) | 341.5 (54.4) | 1150 (18.7) |
| CL/F (L/hr) | 54.1 (31.0) | 30.3 (19.0) |
| t1/2 (h) | - | 26.6 (16.3) |
Data from healthy adults receiving COLCRYS. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; Vd/F: Apparent volume of distribution; CL/F: Apparent clearance; t1/2: Elimination half-life. Tmax is presented as mean (range).[2]
Table 2: Pharmacokinetic Parameters of Colchicine in Healthy Volunteers After a Single 1.0 mg Oral Dose
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 6.50 ± 1.03 |
| Tmax (h) | 1.07 ± 0.55 |
| AUC (ng·hr/mL) | 61.2 ± 12.7 (IV bolus) |
| Vss (L) | 419 ± 95 |
| Systemic Clearance (L/hr) | 8.5 ± 1.8 |
| Terminal Half-life (t1/2) (h) | 57.8 ± 10.7 |
| Bioavailability (%) | 47 ± 14 |
Data from healthy volunteers after a single 1.0 mg oral dose of colchicine solution. AUC was determined after a 0.5 mg intravenous bolus. Vss: Steady-state volume of distribution.[3]
Experimental Protocols
A validated LC-MS/MS method is crucial for the accurate quantification of colchicine in biological samples. The following protocol is a representative example for the analysis of colchicine in human plasma using this compound as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method for analyzing colchicine in rat specimens and can be optimized for human plasma.[4]
-
To 200 µL of plasma sample in a polypropylene tube, add 10 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol).
-
Add 100 µL of 2 M potassium hydrogen phosphate buffer (pH 8.4).[5]
-
Add 3 mL of extraction solvent (n-hexane:dichloromethane:isopropanol, 20:10:1, v/v/v).[5]
-
Vortex the mixture for 30 seconds.
-
Shake for 10 minutes at 1000 rpm.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below) and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of colchicine.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation (e.g., start with 20% B, ramp to 80% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Colchicine: 400.3; this compound: 403.3 |
| Product Ion (m/z) | Colchicine: 358.3; this compound: 361.3 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of colchicine and this compound in blank matrix.
-
Linearity: A linear relationship between the analyte concentration and the detector response over a defined range (e.g., 0.05 to 100 ng/mL).[3]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of colchicine using this compound and LC-MS/MS analysis.
References
Application Note: Quantitative Analysis of Colchicine in Tissue Samples Using Stable Isotope Dilution LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantification of colchicine in various tissue samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a deuterated internal standard, Colchicine-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This methodology is particularly suited for researchers in pharmacology, toxicology, and drug development who require reliable quantification of colchicine in complex biological matrices. The protocol described herein is a synthesis of established methods and is intended to serve as a comprehensive guide.
Introduction
Colchicine is a potent tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale) with a long history of use in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] Its therapeutic mechanism primarily involves the disruption of microtubule polymerization by binding to tubulin.[1][3][4] This interference with microtubule-dependent cellular processes leads to the inhibition of neutrophil migration and the suppression of inflammatory responses, notably through the inhibition of the NLRP3 inflammasome.[3][4][[“]] Given its narrow therapeutic index and potential for toxicity, sensitive and specific analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations.[6]
LC-MS/MS has emerged as the gold standard for the quantification of colchicine in biological samples due to its high selectivity and sensitivity.[7][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable quantitative results by compensating for analyte loss during sample preparation and variations in ionization efficiency.[10][11] This application note details a comprehensive protocol for tissue sample preparation, extraction, and subsequent LC-MS/MS analysis of colchicine.
Mechanism of Action: Colchicine's Anti-Inflammatory Pathway
Colchicine exerts its anti-inflammatory effects through a multi-faceted mechanism, with the inhibition of microtubule polymerization being the central process. This disruption of the cytoskeleton affects numerous downstream cellular functions, particularly in neutrophils, which play a key role in inflammatory responses. One of the key pathways modulated by colchicine is the NLRP3 inflammasome, a critical component of the innate immune system.
References
- 1. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Note: Quantitative Analysis of Colchicine in Biological Matrices using LC-MS/MS with Colchicine-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Colchicine is a potent alkaloid medication primarily used for the treatment of gout and Familial Mediterranean Fever (FMF).[1][2][3] Due to its narrow therapeutic index and potential for toxicity at higher doses, accurate and sensitive quantification in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis.[4][5] The use of a stable isotope-labeled internal standard (IS), such as Colchicine-d3, is essential for reliable quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the precision and accuracy of the method.[6][7]
This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of colchicine in plasma/serum using this compound as the internal standard. Three common extraction techniques are presented: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Mechanism of Action: Colchicine's Anti-inflammatory Pathway
The primary mechanism of action for colchicine is the disruption of microtubule polymerization by binding to tubulin.[8][9][10][[“]] This interference with the cytoskeleton affects numerous cellular processes that are critical to the inflammatory response. Key downstream effects include the inhibition of neutrophil migration to sites of inflammation and the suppression of the NLRP3 inflammasome, a protein complex that triggers the release of pro-inflammatory cytokines like IL-1β.[8][10][[“]][12]
Caption: Colchicine's mechanism of action.
Overall Experimental Workflow
The general procedure involves spiking the biological sample with the this compound internal standard, followed by one of the extraction methods to remove proteins and other interferences. The resulting clean extract is then analyzed by LC-MS/MS.
Caption: High-level experimental workflow.
Experimental Protocols
Materials and Reagents
-
Standards: Colchicine and this compound (or Colchicine-d6) reference standards.[2][3]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, n-hexane, dichloromethane, isopropanol.[2][13]
-
Reagents: Formic acid, ammonium acetate, potassium dihydrogen phosphate.[2][13]
-
Biological Matrix: Blank human or animal plasma/serum.
-
Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, LC-MS/MS system.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Colchicine and this compound in methanol to obtain 1 mg/mL stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a methanol:water (10:90, v/v) mixture.[13]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of approximately 10 ng/mL.[13]
-
Calibration Standards & Quality Controls (QCs): Spike blank plasma with appropriate volumes of the colchicine working solutions to prepare a series of calibration standards (e.g., 0.05 to 100 ng/mL) and at least three levels of QCs (low, medium, high).[7]
Protocol 1: Protein Precipitation (PP)
This is a rapid and simple method suitable for high-throughput analysis. It involves adding a solvent to precipitate proteins, which are then removed by centrifugation.
Caption: Protein Precipitation workflow.
Methodology:
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 100 µL of the internal standard working solution (this example uses pimozide, but this compound should be substituted).[1]
-
Add 900 µL of cold methanol to precipitate the proteins.[1]
-
Vortex the mixture for at least 30 seconds.
-
Centrifuge at a high speed (e.g., 3000 x g) for 10 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PP by partitioning the analyte of interest into an immiscible organic solvent, leaving many interferences behind in the aqueous layer.
Caption: Liquid-Liquid Extraction workflow.
Methodology:
-
To 0.1 mL of plasma, blood, or urine, add 10 µL of the this compound working solution and 0.1 mL of 2 M KH2PO4 buffer (pH 8.4).[13]
-
Add 3 mL of an extraction solvent mixture of n-hexane:dichloromethane:isopropanol (20:10:1, v/v/v).[13]
-
Vortex the tubes for 30 seconds, followed by shaking for 10 minutes.[13]
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.[13]
-
Transfer the upper organic layer to a new tube.[13]
-
Evaporate the organic solvent to dryness under a stream of nitrogen or in a vacuum concentrator.[13]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% methanol in water).[13]
-
Inject an aliquot into the LC-MS/MS system.[13]
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. This often results in the lowest matrix effects and best sensitivity.
Caption: Solid-Phase Extraction workflow.
Methodology:
-
Sample Pre-treatment: To 0.5 mL of plasma, add 50 µL of the this compound working solution, vortex, then add 200 µL of 0.02% formic acid and vortex again.[2]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Strata-X) by passing 1 mL of methanol followed by 1 mL of 0.02% formic acid.[2]
-
Loading: Load the pre-treated sample onto the conditioned cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 0.02% formic acid to remove polar interferences.
-
Elution: Elute colchicine and the IS from the cartridge with an appropriate solvent, such as 0.5 mL of mobile phase or a mixture of 10mM ammonium formate and acetonitrile (10:90, v/v).[3]
-
Collect the eluate and inject it directly into the LC-MS/MS system.
LC-MS/MS Analysis and Quantitative Data
The following tables summarize typical instrument parameters and performance data gathered from various validated methods.
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Condition |
| LC System | UPLC/HPLC System (e.g., Agilent, Shimadzu)[1][2] |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.5 µm)[14] |
| Mobile Phase A | 10 mM Ammonium Acetate or Formate with 0.1% Formic Acid in Water[1][3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[1] |
| Flow Rate | 0.5 - 1.0 mL/min[1][2] |
| Injection Volume | 20 - 40 µL[1][13] |
| Column Temp. | 30 - 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer[1][2] |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[2][13] |
| MRM Transition (Colchicine) | m/z 400.3 -> 358.3[3] or 400.4 -> 358.3[2] |
| MRM Transition (this compound) | m/z 403.x -> (parent+3 -> fragment+3) |
| MRM Transition (Colchicine-d6) | m/z 406.4 -> 362.0[2] or 406.3 -> 362.2[3] |
Table 2: Linearity and Sensitivity Data from Published Methods
| Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Correlation (r²) | Reference |
| Rat Plasma (0.1 mL) | 0.25 - 50 | 0.5 | > 0.999 | [13] |
| Rat Urine (0.1 mL) | 0.25 - 200 | 0.5 | > 0.999 | [13] |
| Human Serum | 1.56 - 25 | 0.1 | 0.999 | [1] |
| Human Plasma | 0.50 - 50 | 0.50 | Linear | [15] |
| Human Plasma | 0.075 - 10.091 | 0.075 | Linear | [2][16] |
| Human Plasma | 0.04 - 10.0 | 0.04 | Linear | [3] |
| Human Plasma | 0.05 - 100 | 0.05 | > 0.99 | [7] |
Table 3: Accuracy, Precision, and Recovery Data from Published Methods
| Parameter | Result | Matrix | Reference |
| Mean Absolute Recovery | > 96.8% | Rat Plasma, Blood, Urine | [13] |
| Recovery | 82% | Human Serum | [1] |
| Intra-day Precision (CV) | < 15% | Rat Plasma | [13] |
| Inter-day Precision (CV) | < 15% | Rat Plasma | [13] |
| Intra- & Inter-assay Precision (CV) | < 14% | Human Plasma | [15] |
| Intra- & Inter-assay Accuracy | 97 - 105.8% | Human Plasma | [15] |
| Intra-day Accuracy | 101.4 - 105.2% | Human Plasma | [7] |
| Inter-day Accuracy | 101.4 - 105.2% | Human Plasma | [7] |
Conclusion
The protocols described provide robust and reliable methods for the quantification of colchicine in biological matrices. The use of this compound as an internal standard coupled with LC-MS/MS analysis ensures high accuracy and precision. While protein precipitation offers speed and simplicity, liquid-liquid extraction and solid-phase extraction provide cleaner extracts, leading to reduced matrix effects and potentially better sensitivity. The choice of sample preparation method will depend on the specific requirements of the study, including sample volume, required sensitivity, and desired throughput. The validation data from multiple studies confirm that these methods are well-suited for pharmacokinetic, bioequivalence, and toxicological applications.[2][3][13]
References
- 1. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-destructive quantification of low colchicine concentrations in commercially available tablets using transmission raman spectroscopy with partial least squares - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 11. consensus.app [consensus.app]
- 12. droracle.ai [droracle.ai]
- 13. mdpi.com [mdpi.com]
- 14. In-syringe dispersive solid phase filter extraction cleanup followed by liquid chromatography-triple quadrupole mass spectrometry for fast determination of colchicine in plasma/urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. rjptonline.org [rjptonline.org]
Application Note: Solid-Phase Extraction for Colchicine Quantification in Human Plasma Using a Deuterated Internal Standard
Introduction
Colchicine is a potent therapeutic agent primarily used in the management of gout and Familial Mediterranean Fever. Due to its narrow therapeutic index and potential for toxicity, the accurate and precise quantification of colchicine in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers superior cleanup and concentration of analytes from complex biological samples compared to liquid-liquid extraction. This application note details a robust SPE protocol for the extraction of colchicine from human plasma, utilizing a deuterated internal standard (IS), such as Colchicine-d3 or Colchicine-d6, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variabilities in the extraction process and instrument response, thereby ensuring high accuracy and precision.
Materials and Reagents
-
Colchicine reference standard
-
This compound or Colchicine-d6 internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
-
Ammonium formate (reagent grade)
-
Deionized water (Milli-Q or equivalent)
-
Human plasma (with appropriate anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X 30mg/1mL, or C18)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Colchicine Stock Solution (1 mg/mL): Accurately weigh and dissolve the colchicine reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound/d6 standard in methanol.
-
Working Solutions: Prepare working solutions of colchicine for calibration standards and quality control (QC) samples by serially diluting the stock solution with a suitable solvent mixture (e.g., 80% methanol in water).
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at an appropriate concentration in the same diluent.
2. Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
For a 0.5 mL aliquot of plasma in a clean tube, add 50 µL of the internal standard working solution and vortex briefly.[1]
-
Add 200 µL of 0.02% formic acid to the plasma sample and vortex to mix.[1]
3. Solid-Phase Extraction (SPE) Protocol
This protocol is based on the use of a polymeric reversed-phase SPE cartridge like Strata-X.
-
Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol through it.[2]
-
Equilibration: Equilibrate the cartridge by passing 1.0 mL of deionized water or 0.02% formic acid through it.[1][2]
-
Sample Loading: Load the pre-treated plasma sample onto the equilibrated SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow and steady rate.
-
Washing: Wash the cartridge with 1.0 mL of deionized water to remove interfering substances.[2]
-
Elution: Elute the analyte and internal standard with 0.5 mL to 1.0 mL of a suitable elution solvent (e.g., mobile phase, or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.
4. LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., 125mm x 4.6mm, 5µm) is suitable for separation.[1]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium formate or 10mM ammonium acetate with formic acid) and an organic component (e.g., methanol or acetonitrile).[1][2] Isocratic or gradient elution can be employed.
-
Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Presentation
The following table summarizes quantitative data from various studies on the analysis of colchicine in human plasma using SPE and LC-MS/MS with a deuterated internal standard.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Colchicine-d6 | Colchicine-d6 | Colchicine-d6 |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| SPE Cartridge | Not Specified | Strata-X (30mg/1mL) | Not specified |
| Linearity Range | 0.04 - 10.0 ng/mL[2] | 0.075 - 10.091 ng/mL[1] | 0.04 - 10.0 ng/mL[2] |
| LLOQ | 0.04 ng/mL[2] | 0.075 ng/mL[1] | 0.04 ng/mL[2] |
| Intra-day Precision (%CV) | Not Specified | 0.96% - 17.24%[1] | Not Specified |
| Inter-day Precision (%CV) | Not Specified | 1.94% - 6.91%[1] | Not Specified |
| Intra-day Accuracy | Not Specified | 87.79% - 103.36%[1] | Not Specified |
| Inter-day Accuracy | Not Specified | 93.57% - 99.48%[1] | Not Specified |
| Recovery | High and reproducible[2] | Not Specified | High recovery[2] |
Visualizations
Caption: Workflow diagram of the solid-phase extraction protocol for colchicine.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Colchicine using Colchicine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine is a potent anti-inflammatory medication with a narrow therapeutic index, primarily used in the treatment of gout and Familial Mediterranean Fever (FMF).[1] Due to significant inter-individual pharmacokinetic variability and the risk of toxicity, therapeutic drug monitoring (TDM) of colchicine is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing adverse effects.[1][2] This document provides detailed application notes and protocols for the quantification of colchicine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with colchicine-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is best practice for LC-MS/MS-based bioanalysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[3]
Principle of the Assay
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of colchicine, is added to the biological sample (e.g., plasma, serum, whole blood, or urine) as an internal standard (IS). Following extraction of both the analyte and the IS from the sample matrix, the compounds are separated using liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by measuring the peak area ratio of the analyte to the IS and comparing it to a calibration curve constructed from samples with known concentrations of colchicine.
Experimental Protocols
This section details the methodologies for two common sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods have been successfully employed for the analysis of colchicine in biological samples.[3][4]
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of colchicine in rat plasma, whole blood, or urine.[4]
Materials:
-
Biological matrix (plasma, whole blood, or urine)
-
This compound internal standard solution
-
2 M Potassium dihydrogen phosphate (KH2PO4), pH 8.4
-
Extraction solvent: n-hexane:dichloromethane:isopropanol (20:10:1, v/v/v)[4]
-
Reconstitution solution: Methanol:water (10:90, v/v)[4]
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 100 µL of the biological sample, add 10 µL of the this compound internal standard stock solution.
-
Add 100 µL of 2 M KH2PO4 (pH 8.4).[4]
-
Add 3 mL of the extraction solvent (n-hexane:dichloromethane:isopropanol).[4]
-
Vortex the mixture for 30 seconds.
-
Shake for 10 minutes at 1000 rpm.[4]
-
Centrifuge at 3000 x g for 10 minutes.[4]
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution (methanol:water, 10:90, v/v).[4]
-
Inject an appropriate volume (e.g., 40 µL) into the LC-MS/MS system.[4]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on methods for human plasma.[3][5]
Materials:
-
Human plasma
-
This compound internal standard solution
-
Methanol (for conditioning)
-
Water (for conditioning and washing)
-
Elution solution (e.g., mobile phase or a mixture of 10 mM ammonium formate and acetonitrile, 10:90 v/v)[3][5]
-
Vortex mixer
-
Centrifuge (if necessary for initial sample clarification)
-
SPE manifold
Procedure:
-
To 200 µL of human plasma, add a known amount of the this compound internal standard solution and vortex.[3]
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.[3]
-
Elute the analyte and internal standard with 0.5 mL of the elution solution.[3]
-
Collect the eluate and inject it directly into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of colchicine. Optimization of these parameters may be required for different instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 x 3 mm, 4 µm)[4] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid[6] |
| Mobile Phase B | 0.1% Formic acid in methanol[6] |
| Flow Rate | 0.5 mL/min[4][6] |
| Injection Volume | 5-40 µL[4] |
| Column Temperature | 40 °C[4] |
| Run Time | < 5 minutes[4] |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Colchicine: m/z 400.3 → 358.3[3] or 400.27 → 310.28[1] This compound: m/z 403.3 → 361.3 (or similar, depending on the deuteration pattern) Colchicine-d6: m/z 406.3 → 362.2[3] or 406.16 → 313.18[1] |
| Dwell Time | 200 ms[3] |
Data Presentation: Method Validation Summary
The following tables summarize quantitative data from various validated LC-MS/MS methods for colchicine using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Matrix | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Rat Plasma | This compound | 0.25 - 50 | 0.5 | [4] |
| Rat Urine | This compound | 0.25 - 200 | 0.5 | [4] |
| Human Whole Blood | Colchicine-d6 | 0.5 - 200 | 0.5 | [1] |
| Human Urine | Colchicine-d6 | 2 - 2000 | 2 | [1] |
| Human Plasma | Colchicine-d6 | 0.04 - 10.0 | 0.04 | [3] |
| Human Plasma | Colchicine-d6 | 0.075 - 10.091 | 0.075 | [5] |
| Human Plasma | Not specified | 0.25 - 8.0 | 0.25 | [7] |
| Human Serum | Pimozide | 1.56 - 25 | 0.1 | [6] |
Table 2: Accuracy, Precision, and Recovery
| Matrix | Internal Standard | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| Rat Plasma/Urine | This compound | Not specified | < 15% | > 96.8% | [4] |
| Human Whole Blood | Colchicine-d6 | Not specified | Not specified | > 63.94% | [1] |
| Human Plasma | Colchicine-d6 | Not specified | Not specified | Mean: 97.3% | [3] |
| Human Serum | Pimozide | 100.44% | Not specified | 82% | [6] |
Visualizations
Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of colchicine using an internal standard.
Discussion
The presented protocols and data demonstrate that LC-MS/MS with a deuterated internal standard is a robust and reliable method for the therapeutic drug monitoring of colchicine. The use of this compound or colchicine-d6 effectively corrects for analytical variability, ensuring high accuracy and precision. Both LLE and SPE are suitable sample preparation techniques, with the choice often depending on laboratory preference, sample throughput requirements, and potential matrix effects. The provided method parameters offer a solid starting point for the development and validation of in-house assays. Researchers should perform their own comprehensive validation to ensure the method is fit for its intended purpose in a clinical or research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Colchicine-d3 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colchicine, a tricyclic alkaloid originally extracted from the autumn crocus (Colchicum autumnale), is a well-characterized microtubule-disrupting agent.[1][2] Its deuterated analog, Colchicine-d3, in which three hydrogen atoms have been replaced by deuterium, is often utilized in mass spectrometry-based assays as an internal standard. However, its biological activity is considered analogous to that of unlabeled colchicine, making it a valuable tool for a variety of cell-based assays.
Colchicine exerts its biological effects primarily by binding to tubulin, the protein subunit of microtubules. This binding inhibits microtubule polymerization, leading to the disruption of the microtubule network.[2][3][4] This interference with microtubule dynamics has profound effects on numerous cellular processes, including mitosis, cell migration, and intracellular transport.[1][[“]] Consequently, colchicine and its derivatives are potent antimitotic agents and also exhibit significant anti-inflammatory properties.[3][6][7] The anti-inflammatory effects are largely attributed to the inhibition of neutrophil activity and the suppression of the NLRP3 inflammasome.[2][[“]][6]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate cytotoxicity, cell cycle progression, and microtubule-dependent cellular processes.
Data Presentation
The following table summarizes quantitative data from various studies on the effects of colchicine in different cell lines and assays. This data can serve as a starting point for determining the optimal concentration range for this compound in your specific experimental setup.
| Cell Line | Assay Type | Parameter | Value | Reference |
| SKOV-3 | Cytotoxicity (MTT) | IC50 (72h) | < 0.1 µM | [8] |
| A549, MCF-7, MDA-MB231, PANC-1, HCT116, SiHa | Cell Cycle Analysis | G2/M Arrest | Effective at 60 nM | [9] |
| MCF-7 | Cell Viability (MTT) | Significant Inhibition | 10 and 100 µg/ml | [10] |
| MCF-7 | Cell Cycle Analysis | G2/M Arrest | 0.1, 10, and 100 µg/ml | [10] |
| Vero | Cytotoxicity (Cell Rounding) | LC50 | 220 µg/L | [11] |
| BT-12 (AT/RT Spheroid) | 3D Spheroid Viability | EC50 | 14 nM | [12] |
| BT-16 (AT/RT Spheroid) | 3D Spheroid Viability | EC50 | 37 nM | [12] |
| HT29 | Cell Cycle Analysis | G2/M Arrest | 100 nM | [13] |
| HUVEC | Cytotoxicity (XTT) | Less cytotoxic than colchicine at 24h and 48h | 0.025–0.25 μM | [14] |
| AFCs and CVCs | Cell Proliferation | Suppression | 0.15 µg/ml | [15] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.[8]
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.[8]
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells per well and allow them to attach overnight.[8]
-
Treat the cells with various concentrations of this compound (e.g., 0.25 µM, 0.5 µM, 1 µM) for different time points (e.g., 24, 48, 72 hours).[8]
-
Harvest the cells by trypsinization and wash them twice with PBS.[8]
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at 4°C for at least 30 minutes.[8]
-
Wash the fixed cells twice with PBS.[8]
-
Resuspend the cells in a PI staining solution containing RNase A and incubate in the dark for 30 minutes at 37°C.[9]
-
Analyze the cell cycle distribution using a flow cytometer.
Microtubule Polymerization Assay (Immunofluorescence)
This protocol visualizes the effect of this compound on the microtubule network within cells.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-231)
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach and grow.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) for an appropriate time.[16]
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with 1% BSA in PBS.
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. In untreated cells, an intact microtubule network should be visible, while this compound treated cells are expected to show a fragmented and disassembled network.[16]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for cell-based assays.
References
- 1. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 3. Colchicine: mechanism of action, activities and side effects_Chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. consensus.app [consensus.app]
- 6. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jag.journalagent.com [jag.journalagent.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Mass Spectrometry Imaging of Colchicine-d3
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Mass Spectrometry Imaging (MSI) is a powerful, label-free analytical technique that enables the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. For quantitative MSI (qMSI) studies, the use of a stable isotope-labeled internal standard is crucial to correct for variations in ionization efficiency and matrix effects across heterogeneous tissue surfaces. Colchicine-d3, a deuterated analog of the anti-inflammatory drug colchicine, serves as an ideal internal standard for the quantitative imaging of colchicine distribution in tissues. This allows for accurate measurement of drug concentration in specific anatomical regions, providing critical insights for pharmacology and toxicology studies.
Colchicine is a potent therapeutic agent used in the treatment of gout and other inflammatory conditions.[1] Its primary mechanism of action involves the disruption of microtubule polymerization, which in turn down-regulates multiple inflammatory pathways, including the NLRP3 inflammasome.[2][3] Understanding the precise localization and concentration of colchicine in target tissues is essential for optimizing therapeutic efficacy and minimizing toxicity.
Benefits of Using this compound in MSI
-
Accurate Quantification: this compound has nearly identical physicochemical properties to colchicine, ensuring similar extraction, ionization, and fragmentation behavior. This allows for reliable normalization of the colchicine signal, leading to accurate quantification.[4][5]
-
Correction for Matrix Effects: The tissue microenvironment can significantly impact ionization efficiency. As this compound is co-distributed with the analyte, it experiences the same matrix effects, enabling effective correction.[6]
-
High Specificity: The mass shift of +3 Da for this compound allows for its clear distinction from endogenous colchicine in the mass spectrum, eliminating isobaric interferences.
-
Spatial Distribution Analysis: MSI with this compound provides detailed maps of colchicine distribution within tissues, revealing accumulation in specific cell types or anatomical structures.
Typical Applications
-
Pharmacokinetic Studies: Mapping the absorption, distribution, metabolism, and excretion (ADME) of colchicine in various organs.
-
Drug Efficacy and Target Engagement: Correlating the concentration of colchicine at the site of action with therapeutic effects.
-
Toxicology Studies: Investigating the accumulation of colchicine in non-target organs to understand potential toxicities.
-
Drug Development: Evaluating new formulations and delivery systems for optimized tissue penetration and retention of colchicine.
Quantitative Data Presentation
Table 1: Quantitative Parameters for Colchicine Analysis by LC-MS/MS using a Deuterated Internal Standard
| Parameter | Plasma | Urine | Liver Tissue |
| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL | 5 - 300 pg/mg |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | 5 pg/mg |
| Intra-day Precision (CV%) | < 14% | < 9.4% | < 9.4% |
| Inter-day Precision (CV%) | < 14% | < 9.4% | < 9.4% |
| Accuracy | 97 - 105.8% | > 90.6% | > 90.6% |
Data adapted from studies using LC-MS/MS for colchicine quantification.[7]
Table 2: Reported Colchicine Concentrations in Postmortem Tissues (LC-MS/MS)
| Tissue | Concentration Range |
| Heart Blood | 5.2 - 22.8 ng/mL |
| Femoral Blood | 17.4 - 21.9 ng/mL |
| Urine | 19.4 - 148.5 ng/mL |
| Bile | 42.8 - 1818.5 ng/mL |
| Gastric Contents | 219.8 - 348 ng/mL |
| Vitreous Humor | 0.5 - 3 ng/mL |
Data from a case report of colchicine fatalities, analyzed by LC-ESI-MS-MS.[8]
Experimental Protocols
This section provides a detailed methodology for the quantitative imaging of colchicine in tissue sections using this compound as an internal standard with MALDI-MSI.
Materials and Reagents
-
Colchicine (Reference Standard)
-
This compound (Internal Standard)
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))[9]
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Indium Tin Oxide (ITO) coated glass slides
-
Control tissue (from untreated animals)
Sample Preparation
-
Tissue Collection and Sectioning:
-
Excise tissues of interest and immediately snap-freeze in liquid nitrogen or on dry ice to minimize analyte degradation and delocalization.[4]
-
Store frozen tissues at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 10-20 µm.[10]
-
Thaw-mount the tissue sections onto ITO-coated glass slides.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of colchicine (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by spiking the colchicine stock solution into control tissue homogenate to create a tissue mimetic model, or prepare solutions for on-tissue spotting.
-
-
Application of Internal Standard:
-
Prepare a working solution of this compound (e.g., 1-10 µg/mL) in an appropriate solvent (e.g., 70% methanol).
-
Use an automated sprayer to uniformly coat the tissue sections with the this compound solution.[11] The optimal concentration should be determined empirically to yield a stable signal without causing ion suppression.
-
-
Matrix Application:
-
Prepare a saturated solution of the chosen MALDI matrix (e.g., 10 mg/mL CHCA in 70% acetonitrile, 0.1% TFA).[9]
-
Apply the matrix solution onto the tissue sections using an automated sprayer to ensure a homogenous crystal layer. The spraying parameters (flow rate, temperature, number of passes) should be optimized for the specific matrix and tissue type.
-
MALDI-MSI Data Acquisition
-
Instrument Setup:
-
Use a MALDI-TOF or MALDI-FT-ICR mass spectrometer equipped with a laser for imaging.
-
Calibrate the instrument using a standard peptide or matrix cluster peaks.
-
-
Imaging Parameters:
-
Mass Range: Set the mass range to include the m/z of both colchicine ([M+H]⁺ ≈ 400.2) and this compound ([M+H]⁺ ≈ 403.2).
-
Laser Energy: Optimize the laser energy to achieve good signal intensity while minimizing fragmentation.
-
Spatial Resolution: Select a raster step size appropriate for the desired level of detail (e.g., 50-100 µm).
-
Number of Shots: Average a sufficient number of laser shots per pixel (e.g., 200-500) to obtain good spectral quality.
-
Data Analysis
-
Image Generation:
-
Use imaging software (e.g., SCiLS Lab, BioMap) to generate ion intensity maps for colchicine and this compound by selecting their respective m/z values.
-
-
Quantification:
-
Normalize the ion intensity of colchicine to the ion intensity of this compound for each pixel.
-
Create a calibration curve by plotting the normalized colchicine signal from the calibration standards against their known concentrations.
-
Use the calibration curve to convert the normalized colchicine signal in the tissue sections into concentration values (e.g., ng/mg of tissue).
-
Generate a quantitative image displaying the concentration of colchicine across the tissue section.
-
Visualizations
Colchicine Mechanism of Action: Inhibition of Tubulin Polymerization
References
- 1. MALDI-MSI-LC-MS/MS Workflow for Single-Section Single Step Combined Proteomics and Quantitative Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations for MALDI-Based Quantitative Mass Spectrometry Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-tandem mass spectrometry for the determination of colchicine in postmortem body fluids. Case report of two fatalities and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic study of tissue section thickness for MALDI MS profiling and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MALDI-MSI in Pharmaceutical R&D | Lab Manager [labmanager.com]
Application Notes and Protocols for Colchicine-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Colchicine-d3 in drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for the quantification of colchicine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard are provided below.
Application Notes
Introduction to Colchicine Metabolism
Colchicine is an alkaloid used in the treatment of gout and Familial Mediterranean Fever.[1] It is primarily metabolized in the liver and intestine by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3][4] The main metabolic pathways involve O-demethylation to form two primary metabolites, 2-demethylcolchicine (2-DMC) and 3-demethylcolchicine (3-DMC).[3] Colchicine is also a substrate for the P-glycoprotein (P-gp) efflux transporter, which plays a significant role in its absorption and disposition.[1][2][5] Due to its narrow therapeutic index and the potential for significant drug-drug interactions with CYP3A4 and P-gp inhibitors, accurate quantification of colchicine concentrations in biological matrices is crucial for safety and efficacy assessments.[2][3][6]
Role of this compound in Bioanalysis
In drug metabolism studies, particularly in pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is essential for accurate and precise quantification of the analyte by LC-MS/MS. This compound, a deuterated analog of colchicine, serves as an ideal internal standard for this purpose.[7][8]
The use of a stable isotope-labeled internal standard like this compound is advantageous because it shares very similar physicochemical properties with the unlabeled analyte (colchicine). This results in similar behavior during sample preparation, extraction, and chromatographic separation.[9] Any variations in sample processing or instrument response can be normalized by the internal standard, leading to more reliable and reproducible results.[9]
Key Applications:
-
Pharmacokinetic Studies: this compound is used as an internal standard to accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of colchicine in preclinical and clinical studies.[8]
-
Bioequivalence Studies: It is employed in studies comparing the bioavailability of different formulations of colchicine.[8]
-
Therapeutic Drug Monitoring: While not routine, the methods developed using this compound can be adapted for monitoring patient colchicine levels to prevent toxicity, especially in patients with renal or hepatic impairment or those taking interacting medications.[10]
-
Drug-Drug Interaction Studies: These methods are critical for evaluating the effect of co-administered drugs, particularly CYP3A4 inhibitors, on colchicine's pharmacokinetics.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of colchicine using a deuterated internal standard, compiled from various validated LC-MS/MS methods.
Table 1: LC-MS/MS Method Parameters for Colchicine Analysis
| Parameter | Colchicine | This compound / d6 (Internal Standard) | Reference |
| Precursor Ion (m/z) | 400.3 | 406.3 / 406.16 | [9][11] |
| Product Ion (m/z) | 358.3 | 362.2 / 313.18 | [9][11] |
| Linearity Range | 0.04 - 10.0 ng/mL | N/A | [9] |
| 0.05 - 4.00 ng/mL | N/A | [8] | |
| 0.5 - 200 ng/mL | N/A | [11] | |
| Lower Limit of Quantitation (LLOQ) | 0.04 ng/mL | N/A | [9] |
| 0.05 ng/mL | N/A | [8] | |
| Intra-day Precision (%CV) | < 10.0% | N/A | [8] |
| Inter-day Precision (%CV) | < 10.0% | N/A | [8] |
| Intra-day Accuracy | 89.33 - 106.33% | N/A | [8] |
| Inter-day Accuracy | 89.33 - 106.33% | N/A | [8] |
Table 2: Pharmacokinetic Parameters of Oral Colchicine in Healthy Volunteers
| Parameter | Value | Reference |
| Bioavailability | 24% - 88% (highly variable) | [12] |
| Time to Peak Concentration (Tmax) | ~1 hour | [13] |
| Elimination Half-life (t1/2) | 20 - 40 hours | [12] |
| Volume of Distribution (Vd/F) | 7 L/kg | [12] |
| Renal Clearance | 10% - 20% of total clearance | [1] |
Experimental Protocols
Protocol 1: Quantification of Colchicine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a representative method based on common practices described in the literature for bioequivalence and pharmacokinetic studies.[8]
1. Materials and Reagents:
-
Colchicine reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol and acetonitrile
-
Ammonium chloride
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Deionized water
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of colchicine and this compound in methanol (e.g., 1 mg/mL).
-
Prepare working solutions of colchicine by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
-
Spike blank human plasma with the colchicine working solutions to create calibration standards with a concentration range of 0.05 to 4.00 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Prepare a working solution of this compound (e.g., 10 ng/mL) in methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane:dichloromethane:isopropanol).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent or equivalent HPLC system.
-
Column: ACE C8 (50 x 2.1 mm, 5 µm) or equivalent C18 column.[8]
-
Mobile Phase: 85% methanol : 15% ammonium chloride solution.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Integrate the peak areas for both colchicine and this compound.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of colchicine in the QC and unknown samples from the calibration curve.
Visualizations
References
- 1. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine Drug Interaction Errors and Misunderstandings: Recommendations for Improved Evidence-Based Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colchicine-antimicrobial drug interactions: what pharmacists need to know in treating gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. maejournal.com [maejournal.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Model-independent pharmacokinetics of colchicine after oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ion Suppression of Colchicine-d3 in ESI-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Colchicine-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1] Since this compound is often used as an internal standard for the quantification of colchicine, any uncorrected suppression can lead to erroneous results for the target analyte.
Q2: What are the common causes of ion suppression for this compound?
A2: Common causes of ion suppression in the analysis of this compound include:
-
Matrix Components: Endogenous substances from biological samples (e.g., plasma, urine) such as phospholipids, salts, and proteins can interfere with the ionization process.[3]
-
High Analyte Concentration: At high concentrations, competition for charge and space on the ESI droplet surface can lead to self-suppression or suppression of co-eluting analytes.[2][4]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and certain ion-pairing reagents can crystallize at the ESI tip, leading to signal instability and suppression.[5]
-
Sample Preparation Artifacts: Contaminants introduced during sample processing, such as plasticizers or detergents, can also cause ion suppression.[5]
Q3: How can I detect ion suppression in my this compound analysis?
A3: Ion suppression can be detected using several methods:
-
Post-Column Infusion: A solution of this compound is continuously infused into the MS while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
-
Matrix Factor Calculation: The most direct way is to compare the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solution (e.g., mobile phase). A ratio of less than one indicates ion suppression.[3]
Q4: Is this compound, as a deuterated internal standard, supposed to compensate for ion suppression?
A4: Yes, a stable isotope-labeled internal standard like this compound is the preferred choice because it co-elutes with the analyte (colchicine) and experiences similar ion suppression effects.[2][4] By using the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[6] However, it is crucial to validate that the analyte and internal standard experience the same degree of suppression.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting ion suppression issues with this compound.
Problem: Inconsistent or low signal for this compound.
Step 1: Assess the Matrix Effect Quantitatively. Before making significant changes to your method, it is crucial to determine if ion suppression is indeed the cause of the signal instability.
-
Action: Perform a matrix factor experiment as detailed in the "Experimental Protocols" section below.
-
Expected Outcome: An IS-normalized matrix factor close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[6] Values significantly deviating from 1.0 suggest that the analyte and internal standard are not experiencing the same degree of ion suppression.
Step 2: Optimize Chromatographic Separation. If significant ion suppression is confirmed, the first line of defense is to improve the chromatographic separation to resolve this compound from the interfering matrix components.
-
Action:
-
Increase the organic content of the mobile phase or adjust the gradient slope to enhance the retention of this compound and elute it in a "cleaner" region of the chromatogram.
-
Consider using a different stationary phase (e.g., a column with a different chemistry) to alter the selectivity of the separation.
-
Employ smaller particle size columns (e.g., UPLC) for higher resolution.
-
Step 3: Enhance Sample Preparation. If chromatographic optimization is insufficient, improving the sample cleanup procedure can significantly reduce matrix effects.
-
Action:
-
Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than simple protein precipitation.[2]
-
Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract than protein precipitation.
-
Phospholipid Removal Plates/Cartridges: If phospholipids are the primary source of suppression, specialized sample preparation products can be used for their targeted removal.
-
Step 4: Modify Mass Spectrometry Source Parameters. Adjusting the ESI source conditions can sometimes mitigate the effects of ion suppression.
-
Action:
-
Optimize the gas flows (nebulizing and drying gas) and temperature to improve desolvation efficiency.
-
Adjust the capillary voltage to a level that provides optimal signal for this compound while potentially reducing the ionization of interfering species.
-
Step 5: Consider an Alternative Ionization Technique. If ESI continues to be problematic, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.
-
Action: If available, test the analysis of this compound using an APCI source.
Quantitative Data on this compound Ion Suppression
The following tables summarize quantitative data on the matrix effect (a measure of ion suppression) for deuterated colchicine internal standards from published literature. A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized matrix factor is the ratio of the analyte matrix factor to the internal standard matrix factor.
Table 1: Matrix Effect Data for Colchicine-d6 in Human Plasma [6]
| Analyte Concentration | IS-Normalized Matrix Factor | Conclusion |
| Low Quality Control (LQC) | 0.99 | Negligible matrix effect.[6] |
| High Quality Control (HQC) | 1.00 | Negligible matrix effect.[6] |
Table 2: Matrix Effect Data for Deuterated Colchicine in Rat Plasma [1]
| Analyte Concentration | Matrix Factor (Colchicine) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1.5 ng/mL | 1.3 | 1.05 | 1.24 |
| 40 ng/mL | 1.02 | 1.05 | 0.97 |
Data presented as reported in the source literature. The IS-Normalized Matrix Factor in Table 2 has been calculated from the provided data for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Matrix Factor)
This protocol details the experiment to quantitatively determine the extent of ion suppression on this compound.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or a reconstitution solvent at a known concentration (e.g., the concentration used in your assay).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the blank extracts with this compound at the same concentration as in Set A.
-
Set C (Analyte in Neat Solution): Prepare a solution of the analyte (colchicine) in the same neat solvent as Set A at a relevant concentration.
-
Set D (Analyte in Post-Extraction Spike): Spike the extracted blank matrix from Set B with the analyte (colchicine) at the same concentration as Set C.
-
-
Analysis: Analyze all sample sets by LC-MS/MS and record the peak areas for this compound and colchicine.
-
Calculations:
-
Matrix Factor (MF) for IS: MFIS = (Mean Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
Matrix Factor (MF) for Analyte: MFAnalyte = (Mean Peak Area of Colchicine in Set D) / (Mean Peak Area of Colchicine in Set C)
-
IS-Normalized Matrix Factor: IS-Normalized MF = MFAnalyte / MFIS
-
-
Interpretation:
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is adequately compensating for the matrix effect.
-
Visualizations
Caption: Mechanism of Ion Suppression in ESI-MS.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. myadlm.org [myadlm.org]
Technical Support Center: Colchicine-d3 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using Colchicine-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of colchicine, where three hydrogen atoms have been replaced with deuterium.[1] It is considered an ideal internal standard (IS) for the quantitative analysis of colchicine in biological matrices.[2] Because it is chemically and structurally almost identical to the analyte (colchicine), it co-elutes and experiences similar matrix effects, extraction recovery, and ionization response in the mass spectrometer.[2][3][4] This helps to compensate for variations during sample preparation and analysis, leading to more accurate and precise quantification of colchicine.[5][6]
Q2: What are the common causes of variability in the this compound internal standard signal?
Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can stem from several factors throughout the analytical workflow.[3][5] Common causes include:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[7]
-
Sample Preparation Inconsistencies: Errors such as inaccurate pipetting of the IS, inconsistent extraction efficiency, or incomplete mixing can introduce significant variability.[3]
-
Instrument-related Issues: Fluctuations in the mass spectrometer's performance, such as detector drift or source contamination, can affect the signal.[3]
-
Ionization Competition: High concentrations of the analyte (colchicine) or other co-eluting compounds can compete with this compound for ionization, leading to signal suppression.[8]
-
Degradation: Colchicine can degrade under certain conditions, such as exposure to light or alkaline environments.[9][10] Although deuterated standards are generally stable, improper sample handling or storage could potentially lead to degradation.[3]
-
Deuterium Exchange: While less common for labels on carbon atoms, there is a potential for deuterium to exchange with protons from the solvent, especially under acidic or basic conditions, which could alter the mass-to-charge ratio.[11][12][13]
Q3: My this compound signal is showing high variability between samples. What should I do first?
First, it is important to systematically evaluate the pattern of variability.[8] A recommended initial step is to re-inject a few affected samples to distinguish between instrument-related variability and issues with the original sample preparation.[3] If the re-injected samples show consistent responses, the problem likely lies with the initial extraction or sample handling. If the variability persists upon re-injection, the issue may be related to the instrument or the prepared batch.
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area Across a Batch
This guide provides a step-by-step approach to diagnosing and resolving significant variations in the internal standard signal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high internal standard variability.
Step-by-Step Guide:
-
Re-injection: As a first step, re-inject a few samples that showed abnormally high or low this compound response.
-
If variability persists: The issue is likely related to the instrument or the overall batch analysis conditions. Proceed to Step 2.
-
If variability is resolved: The problem is likely with the initial sample preparation of those specific samples. Review your sample preparation procedure. Proceed to Step 3.
-
-
Instrument Performance Check:
-
LC System: Check for leaks, pressure fluctuations, and proper solvent delivery.
-
Mass Spectrometer: Inspect the ion source for contamination. Perform a system suitability test or calibration to ensure the detector is functioning correctly.
-
-
Sample Preparation Review:
-
Pipetting: Verify the accuracy and precision of pipettes used for adding the internal standard.
-
Extraction: Ensure consistent and thorough mixing during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[14]
-
Evaporation and Reconstitution: Check for sample splashing during evaporation and ensure complete reconstitution of the dried extract.
-
-
Matrix Effects Evaluation:
-
Chromatographic Method Optimization:
-
Gradient Modification: Adjust the mobile phase gradient to better separate colchicine and its internal standard from interfering matrix components.[15]
-
Column Change: Consider using a different column chemistry or particle size to improve separation. It is crucial to ensure that the analyte and the internal standard co-elute as closely as possible to experience the same matrix effects.[16][17]
-
Issue 2: Poor Peak Shape or Splitting for this compound
Poor chromatography can lead to inaccurate integration and contribute to variability.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Column Overload | Inject a smaller volume or a more dilute sample. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Column Contamination/Degradation | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | Adjust the mobile phase pH or use a column with a different chemistry. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting colchicine and this compound from plasma.
-
Sample Aliquoting: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Extraction: Add 500 µL of an extraction solvent mixture (e.g., n-hexane:dichloromethane:isopropanol).[18]
-
Mixing: Vortex for 2 minutes to facilitate the transfer of the analyte and IS to the organic phase.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects
This experiment helps to visualize the impact of the matrix on the ionization of this compound.
Workflow for Post-Column Infusion
Caption: Workflow for a post-column infusion experiment.
-
Setup:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Using a syringe pump and a tee union, continuously infuse this solution into the mobile phase stream after the analytical column but before the mass spectrometer ion source.
-
-
Analysis:
-
Once a stable baseline signal for this compound is achieved, inject a prepared blank matrix extract (a sample processed without the internal standard).
-
-
Interpretation:
-
Monitor the this compound signal. Any significant drop in the signal intensity indicates ion suppression caused by co-eluting matrix components at that retention time. Conversely, a significant increase in the signal indicates ion enhancement.[7]
-
Quantitative Data Summary
The following table summarizes typical parameters for a validated LC-MS/MS method for colchicine, which can serve as a reference for setting up and troubleshooting your own assays.
Table 1: Example LC-MS/MS Parameters for Colchicine Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 100 x 3 mm, 2.6 µm) | [10] |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Formate (pH 3.5) | [10] |
| Flow Rate | 0.25 - 0.9 mL/min | [10][18] |
| Injection Volume | 5 - 20 µL | [10][18] |
| Ionization Mode | ESI Positive | [14][18] |
| MRM Transition (Colchicine) | m/z 400.3 → 358.3 | [14] |
| MRM Transition (Colchicine-d6) | m/z 406.3 → 362.2 | [14] |
| Linear Range | 0.04 - 10.0 ng/mL | [14] |
| Mean Absolute Recovery | >96.8% | [18] |
Note: The exact MRM transition for this compound may vary depending on the specific labeling pattern. It is essential to optimize this in your own laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. texilajournal.com [texilajournal.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gerpac.eu [gerpac.eu]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 17. myadlm.org [myadlm.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Interference of Colchicine-d3
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering isotopic interference when using Colchicine-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why does it occur with this compound?
A: Isotopic interference is a phenomenon in mass spectrometry where the signal from the naturally occurring heavy isotopes of an unlabeled analyte contributes to the signal of its stable isotope-labeled internal standard (SIL-IS). Colchicine (C₂₂H₂₅NO₆) has a significant number of carbon atoms. Due to the natural abundance of the ¹³C isotope (~1.1%), a fraction of the unlabeled colchicine molecules will have a mass that is one, two, or three daltons heavier than the monoisotopic mass.
When using this compound, the mass difference between the analyte and the internal standard is only three daltons. The isotopic distribution of a high-concentration sample of unlabeled colchicine can produce a small but significant signal at M+3, which directly overlaps with the mass of this compound. This "cross-talk" can lead to an artificially inflated internal standard signal, causing inaccuracies in quantification, especially at high analyte concentrations.[1]
Q2: How can I identify if isotopic interference is affecting my assay?
A: The most common indicator of isotopic interference is non-linearity in the calibration curve, particularly at the upper limit of quantification (ULOQ).[1][2] As the concentration of unlabeled colchicine increases, its isotopic contribution to the this compound signal becomes more pronounced, leading to a deviation from the expected linear response. Other signs include:
-
Inaccurate and imprecise results for high-concentration quality control (QC) samples.
-
A noticeable signal at the mass-to-charge ratio (m/z) of the internal standard when analyzing a high-concentration sample of the unlabeled analyte alone.
Q3: What are the best practices to prevent or minimize isotopic interference?
A: Several strategies can be employed during method development to mitigate this issue:
-
Use a More Heavily Labeled Internal Standard: The most effective solution is to use an internal standard with a greater mass difference from the analyte. Colchicine-d6 is commonly used and recommended as it shifts the internal standard's mass further away from the analyte's isotopic cluster, significantly reducing the risk of overlap.[3][4][5]
-
Optimize Internal Standard Concentration: Using an unnecessarily high concentration of the internal standard can sometimes exacerbate ionization suppression issues in the mass spectrometer's source.[2] It is crucial to determine the lowest concentration that provides an adequate and stable signal response.[2]
-
Ensure Chromatographic Purity: While not a direct cause of isotopic interference, co-elution with other matrix components can cause ion suppression or enhancement, which can complicate data interpretation.[6][7] Good chromatographic separation is essential for a robust assay.[8]
-
Select Specific MRM Transitions: Carefully selecting precursor and product ions in a Multiple Reaction Monitoring (MRM) assay can sometimes help. However, if the isotopic contribution exists at the precursor ion level, this strategy may have limited effectiveness.[9]
Q4: Is it possible to correct for isotopic interference mathematically?
A: Yes, it is possible to correct for this interference. One approach involves using a nonlinear calibration function (e.g., a quadratic fit) that can more accurately model the relationship between concentration and response when interference is present.[1] Additionally, specific methodologies exist to precisely calculate the contribution of the analyte's isotopes to the internal standard's signal, which can then be subtracted from the measured response.[9] However, these approaches add complexity to data processing and validation. The preferred strategy is to minimize the interference analytically by using a more heavily labeled standard like Colchicine-d6.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Calibration curve is non-linear at high concentrations. | Isotopic contribution from high levels of unlabeled colchicine is artificially increasing the this compound internal standard signal. | 1. Primary Recommendation: Switch to Colchicine-d6 as the internal standard to increase the mass separation from the analyte.[3][4] 2. Alternative: Reduce the upper limit of the calibration range to a region where linearity is maintained. 3. Correction: Apply a non-linear (quadratic) regression model to the calibration curve, ensuring the model is properly validated. |
| High-concentration QC samples show poor accuracy and precision. | The isotopic interference is causing a biased (low) calculation of the analyte concentration, and this bias is not consistent. | Follow the same solutions as for non-linear calibration curves. Prioritize switching to a Colchicine-d6 internal standard for the most robust and reliable results.[5] |
| Signal is detected for the internal standard channel in a "zero sample" (blank matrix spiked only with unlabeled analyte). | This is a direct confirmation of isotopic cross-talk from the unlabeled colchicine to the this compound channel. | This confirms the presence of isotopic interference. The most effective solution is to use an internal standard with a higher degree of isotopic labeling, such as Colchicine-d6. |
Quantitative Data Summary
The following tables summarize typical parameters for LC-MS/MS methods used for colchicine analysis, often employing a deuterated internal standard.
Table 1: Example LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Colchicine | 400.27 | 310.28 | [3] |
| Colchicine | 400.1 | 358.2 | [4] |
| Colchicine | 400.400 | 358.300 | [8] |
| Colchicine-d6 | 406.16 | 313.18 | [3] |
| Colchicine-d6 | 406.1 | 362.2 | [4] |
| Colchicine-d6 | 406.400 | 362.000 | [8] |
Table 2: Reported Method Performance
| Parameter | Value | Matrix | Reference(s) |
| Linearity Range | 0.5 - 200 ng/mL | Whole Blood | [3] |
| Linearity Range | 0.04 - 7.56 ng/mL | Human Plasma | [4] |
| Linearity Range | 0.075 - 10.091 ng/mL | Human Plasma | [8] |
| Linearity Range | 0.04 - 10.0 ng/mL | Human Plasma | [5] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | Rat Plasma | [10] |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | Human Plasma | [11] |
| Mean Absolute Recovery | >96.8% | Rat Plasma | [10] |
| Mean Recovery | ~57% | Human Plasma | [4] |
Experimental Protocols & Visualizations
Protocol: General UPLC-MS/MS Method for Colchicine Quantification
This protocol is a generalized example based on common practices reported in the literature.[3][4][5] Researchers must validate the method for their specific application and matrix.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., Colchicine-d6 at 25 ng/mL).
-
Vortex the sample briefly.
-
Add 1 mL of an extraction solvent mixture (e.g., n-Hexane: Dichloromethane: Isopropyl Alcohol in a 60:30:10 v/v/v ratio).[4]
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100-200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-20 µL) into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 5µm) is commonly used.[4]
-
Mobile Phase: A typical mobile phase involves a gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer like 0.05% ammonia or 10mM ammonium formate.[4][5]
-
Flow Rate: Approximately 0.5 mL/min.[4]
-
Ionization: Electrospray Ionization (ESI) in positive mode.[4][8]
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Use validated transitions for colchicine and the chosen internal standard (see Table 1).
Caption: General workflow for LC-MS/MS analysis of colchicine.
Caption: Troubleshooting workflow for isotopic interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]
- 11. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Colchicine-d3 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of colchicine-d3 in processed biological samples. This compound is commonly used as an internal standard (IS) in the quantitative analysis of colchicine in biological matrices. Ensuring its stability throughout the sample handling, processing, and storage stages is critical for accurate and reliable bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for ensuring the stability of this compound in processed plasma samples?
A1: For long-term storage, it is recommended to keep processed plasma samples containing this compound at -20°C or -70°C.[1] Studies have shown that colchicine is stable in human plasma for up to 4 months at these temperatures.[1] For short-term bench-top stability, data supports stability for at least 16-18 hours at room temperature.[1][2]
Q2: How many freeze-thaw cycles can processed samples containing this compound undergo without significant degradation?
A2: Processed plasma samples with this compound have been shown to be stable for at least three to four freeze-thaw cycles when cycling between -20°C and room temperature.[1][2] It is best practice to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the sample into smaller volumes before the initial freezing.
Q3: Is this compound susceptible to degradation under specific pH conditions?
A3: Colchicine is stable in aqueous solutions within a pH range of 2 to 10.[1] However, it can degrade under strong alkaline conditions.[3] Therefore, it is crucial to control the pH during sample extraction and processing to prevent degradation.
Q4: Can light exposure affect the stability of this compound in processed samples?
A4: Yes, colchicine is known to be light-sensitive and can undergo photodegradation.[3] It is recommended to protect samples containing colchicine and this compound from light by using amber vials or by working under reduced light conditions, especially during sample processing and storage.
Q5: What are the common degradation products of colchicine?
A5: Under forced degradation conditions, such as exposure to strong alkaline solutions, colchicine can degrade into several products.[3] Stability-indicating analytical methods should be used to ensure that the analytical peak of this compound is well-separated from any potential degradation products.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound internal standard response between samples. | Inconsistent sample handling, such as prolonged exposure to room temperature for some samples. | Ensure uniform sample handling procedures for all samples, standards, and quality controls. Minimize the time samples are kept at room temperature. |
| Multiple freeze-thaw cycles for some samples. | Aliquot samples before initial freezing if multiple analyses are planned. Track the number of freeze-thaw cycles for each sample. | |
| Low recovery of this compound. | Degradation due to extreme pH during extraction. | Optimize the pH of the extraction buffer to be within the stable range for colchicine (pH 2-10). |
| Photodegradation. | Protect samples from light at all stages of handling, processing, and storage by using amber vials and minimizing light exposure. | |
| Unexpected peaks interfering with the this compound peak. | Co-elution of degradation products or matrix components. | Use a validated stability-indicating analytical method with sufficient chromatographic resolution to separate this compound from potential interferents. |
| Contamination of the analytical system. | Perform regular system cleaning and maintenance. Analyze blank samples to check for carryover. |
Quantitative Stability Data
The following tables summarize the stability of colchicine in human plasma under various conditions, as reported in bioanalytical method validation studies. As this compound is a stable isotope-labeled internal standard, its stability is expected to be comparable to that of colchicine under these conditions.
Table 1: Long-Term Stability of Colchicine in Human Plasma [1]
| Storage Temperature | Duration | Analyte Concentration | Mean Measured Concentration (ng/mL) | % CV | % Nominal |
| -20°C ± 5°C | 4 Months | HQC (5.65 ng/mL) | 5.64 | 2.63 | 99.77 |
| LQC (0.11 ng/mL) | 0.11 | 3.12 | 101.21 | ||
| -70°C ± 5°C | 4 Months | HQC (5.65 ng/mL) | 5.71 | 1.98 | 101.04 |
| LQC (0.11 ng/mL) | 0.11 | 2.45 | 102.33 |
HQC: High Quality Control; LQC: Low Quality Control
Table 2: Bench-Top Stability of Colchicine in Human Plasma at Room Temperature [1]
| Duration | Analyte Concentration | % Change from Initial |
| ~18 hours | LQC (0.11 ng/mL) | -2.01 |
| HQC (5.65 ng/mL) | -0.44 |
Table 3: Freeze-Thaw Stability of Colchicine in Human Plasma (-20°C to Room Temperature) [1]
| Number of Cycles | Analyte Concentration | % Change from Initial |
| 4 | LQC (0.11 ng/mL) | -1.76 |
| HQC (5.65 ng/mL) | -0.66 |
Table 4: Post-Processing Stability of Colchicine in Autosampler (8°C) [2]
| Duration | Analyte Concentration | Stability Assessment |
| 24 hours | LQC and HQC | Stable (within acceptance criteria) |
Experimental Protocols
Bioanalytical Method for Colchicine Quantification
A common approach for the quantification of colchicine in biological matrices is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically used to isolate colchicine and the this compound internal standard from the biological matrix (e.g., plasma).[1][5]
-
Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a C18 column. A gradient mobile phase, often consisting of an ammonium formate buffer and an organic solvent like methanol or acetonitrile, is used to separate the analyte from other components.[1][5]
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both colchicine and this compound.[5][6]
Stability Assessment Protocol
The stability of this compound in processed samples is evaluated as part of the bioanalytical method validation, following guidelines from regulatory bodies like the FDA and EMA.[5][7]
-
Preparation of Stability Samples: Low and high concentration quality control (QC) samples are prepared by spiking a known amount of colchicine and this compound into the biological matrix.
-
Storage Conditions: These QC samples are subjected to various storage conditions that mimic the sample lifecycle in a typical study:
-
Bench-Top Stability: Samples are kept at room temperature for a defined period (e.g., 18 hours).[1]
-
Freeze-Thaw Stability: Samples undergo multiple cycles of freezing (e.g., at -20°C or -80°C) and thawing to room temperature.[1][2]
-
Long-Term Stability: Samples are stored at specified freezer temperatures (e.g., -20°C or -70°C) for an extended duration (e.g., 4 months).[1]
-
Post-Processing Stability: Extracted samples are stored in the autosampler at a controlled temperature (e.g., 8°C) for a defined period before analysis.[2]
-
-
Analysis and Evaluation: After storage, the stability QC samples are analyzed against a freshly prepared calibration curve. The mean concentration of the stability samples is compared to the nominal concentration, and the percentage difference is calculated. The analyte is considered stable if the deviation is within an acceptable limit, typically ±15%.[7]
Visualizations
Caption: Bioanalytical workflow for this compound analysis.
Caption: Factors influencing this compound stability.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. ijnrd.org [ijnrd.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Colchicine-d3 Analysis
Welcome to the technical support center for LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Colchicine-d3 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is LC-MS carryover and how do I identify it for this compound?
A: Carryover in liquid chromatography-mass spectrometry (LC-MS) is the appearance of an analyte, in this case, this compound, in a blank injection that occurs after the analysis of a sample containing that analyte.[1][2] It is a systematic error that can compromise quantitative accuracy by artificially inflating the analyte signal in subsequent samples.[1][3][4]
Protocol for Identifying Carryover:
-
Inject a High-Concentration Standard: Analyze a this compound standard at the upper limit of quantitation (ULOQ) or a concentration known to be high.
-
Inject Blank Samples: Immediately following the high-concentration standard, inject one or more blank samples (e.g., the mobile phase or an extracted matrix blank).[1][5]
-
Analyze the Blank Chromatograms: Examine the chromatograms of the blank injections for a peak at the retention time and m/z of this compound.
It is important to distinguish between true carryover and system contamination.[5]
-
Classic Carryover: The peak size of this compound will decrease with each consecutive blank injection.[6]
-
Constant Contamination: The peak size remains relatively consistent across multiple blank injections, suggesting a contaminated solvent, mobile phase, or blank matrix.[5][6]
Regulatory guidelines often require that the carryover peak area in a blank injection be less than 20% of the peak area for the lower limit of quantitation (LLOQ).[4][5] For high-sensitivity assays, a target of less than 0.1% of a typical sample signal is often desired.[7]
Q2: What are the most common sources of this compound carryover in an LC-MS system?
A: Carryover originates from analyte molecules adsorbing to or being trapped within various components of the LC-MS system.[4][5] Due to its chemical structure, this compound can exhibit both hydrophobic and ionic interactions, making it susceptible to sticking to surfaces. The most common sources are:
-
Autosampler: This is often the primary source of carryover.[1] Key components include the injection needle (both interior and exterior surfaces), rotor seals, injection loop, and transfer tubing.[1][5] Worn or dirty rotor seals are a frequent cause.[5]
-
LC Column: this compound can be strongly retained on the column, particularly if the column is contaminated or if the mobile phase is not strong enough to elute it completely during the gradient.[1][6]
-
MS Ion Source: The ion source, including the ESI probe capillary and cone, can become contaminated with non-volatile salts or analyte, leading to a persistent background signal.[1][8]
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. mastelf.com [mastelf.com]
- 8. researchgate.net [researchgate.net]
Colchicine-d3 Chromatography Technical Support Center
This technical support center provides troubleshooting guidance for common peak shape issues encountered during the chromatographic analysis of Colchicine-d3. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to diagnose and resolve these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue in HPLC.[1][2] For this compound, a basic compound, this is often due to secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: Colchicine is a basic compound. If the mobile phase pH is close to the pKa of Colchicine, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1]
-
Recommendation: Adjust the mobile phase pH to be at least 2 units below the pKa of colchicine. A lower pH (e.g., pH < 3) ensures the complete protonation of residual silanol groups on the silica-based column packing, minimizing secondary interactions.[3] Several successful LC-MS/MS methods for colchicine utilize acidic mobile phases with additives like formic acid.[4][5]
-
-
Assess Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with basic analytes like this compound, causing tailing.[3][6]
-
Check for Column Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can create active sites that lead to peak tailing.[7][8]
Troubleshooting Flowchart for Peak Tailing:
Caption: Troubleshooting workflow for this compound peak tailing.
Q2: My this compound peak is fronting. What are the likely causes and solutions?
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can indicate specific problems.[6]
Potential Causes and Solutions:
| Cause | Description | Recommended Solution |
| Sample Overload | Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape.[2][8] | Dilute the sample and reinject. If the peak shape improves, sample overload was the issue. |
| Poor Sample Solubility | If the sample solvent is significantly stronger than the mobile phase, the analyte band can spread unevenly at the column inlet.[7][12] | Dissolve and dilute the this compound standard and samples in the initial mobile phase composition. |
| Column Collapse/Void | A physical void or collapse of the packing material at the column inlet can cause peak fronting. This can be due to high pressure, or using a column outside its recommended pH range.[2][13][14] | Replace the column. To prevent recurrence, operate within the column's specified pressure and pH limits. |
Q3: I am observing split or shoulder peaks for this compound. How can I resolve this?
Split or shoulder peaks suggest that the analyte is experiencing two different interaction environments as it travels through the column.[12]
Troubleshooting Steps:
-
Check for Blockages: A partially blocked column inlet frit can cause the sample to be unevenly distributed onto the column, resulting in a split peak.[14][15]
-
Recommendation: Reverse the column and flush it to waste with a strong, compatible solvent. If this does not resolve the issue, the frit may need to be replaced, or the entire column. Using an in-line filter or guard column can help prevent frit blockage.[2]
-
-
Inspect for Column Voids: A void at the head of the column can lead to a split peak as the sample band is disrupted.[12][13]
-
Recommendation: Visually inspect the top of the column bed if possible. If a void is present, the column needs to be replaced.
-
-
Rule out Co-elution: An interfering compound from the sample matrix that elutes very close to this compound can appear as a shoulder on the main peak.
-
Recommendation: Analyze a blank matrix sample to check for interferences. If a co-eluting peak is present, optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve resolution.
-
Decision Tree for Split/Shoulder Peaks:
Caption: Diagnostic guide for split or shoulder peaks in this compound analysis.
Experimental Protocols
Example of a Validated LC-MS/MS Method for Colchicine
This protocol is based on a published method that demonstrated good peak shape for colchicine.[4]
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program should be established to ensure adequate separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: Low injection volume (e.g., 1-5 µL) is recommended to prevent overload.
-
Sample Preparation: A one-step protein precipitation using an Ostro plate was employed for plasma samples.[4]
Summary of Quantitative Data from Literature
The following table summarizes typical parameters from validated LC-MS/MS methods for colchicine analysis, which can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1[4] | Method 2[5] | Method 3[11] |
| Column | ACQUITY UPLC BEH C18 | C18 column | C18 column |
| Mobile Phase A | 10 mM ammonium formate in water | 10 mM ammonium acetate + 0.1% formic acid | 10 mM ammonium formate (pH 3.5) |
| Mobile Phase B | Acetonitrile | 0.1% formic acid in methanol | Methanol |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | Not specified |
| Run Time | 3 min | ~2 min | 4 min |
| Internal Standard | This compound | Pimozide | Colchicine-d6 |
| Sample Prep | Ostro plate (phospholipid removal) | Protein precipitation with methanol | Solid Phase Extraction (SPE) |
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Colchicine Analysis with Colchicine-d3
Welcome to the technical support center for improving colchicine analysis using Colchicine-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges in the quantitative analysis of colchicine.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for colchicine analysis?
A1: Using a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry.[1][2] this compound is chemically and structurally almost identical to colchicine, meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[1][3] This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to improved precision and accuracy in your results.[1]
Q2: What are the typical mass transitions (MRM) for colchicine and this compound?
A2: The most commonly reported mass transition for colchicine is m/z 400.3 → 358.3.[3] For the deuterated internal standard, Colchicine-d6, a common transition is m/z 406.3 → 362.2.[3] While this compound specific transitions were noted as m/z 403.2 → 361.2 in some contexts, it's crucial to optimize these parameters on your specific instrument.
Q3: What is a typical linear range for a colchicine bioanalytical method?
A3: The linear range for colchicine analysis can vary depending on the specific method and instrumentation. However, reported ranges are often in the low ng/mL to pg/mL levels. For example, methods have been validated with linear ranges of 0.25 to 50 ng/mL in rat plasma and 0.05–100 ng/mL in human plasma.[4][5] Another sensitive method reported a range of 0.04-7.56 ng/mL in human plasma.[6]
Q4: What are acceptable levels of accuracy and precision for a validated method?
A4: According to regulatory guidelines, such as those from the FDA and ICH, the intra- and inter-day precision should not exceed 15% coefficient of variation (CV), and the accuracy should be within 85-115% of the nominal concentration.[5][6] For the lower limit of quantification (LLOQ), the precision should be within 20% and accuracy within 80-120%.[5]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Results
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of all solutions, especially the internal standard. Automate liquid handling steps if possible. | Manual pipetting can introduce significant variability. Consistent addition of the internal standard is critical for accurate quantification. |
| Suboptimal Extraction Recovery | Evaluate different extraction techniques (e.g., liquid-liquid extraction vs. solid-phase extraction) to find the most consistent method for your matrix.[3][4] | The chosen extraction method should provide high and reproducible recovery for both colchicine and this compound. |
| Instrument Instability | Perform regular system suitability tests to monitor instrument performance. Check for fluctuations in spray stability, temperature, and gas flows. | A stable analytical platform is fundamental for reproducible results. |
Issue 2: Significant Matrix Effects Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Co-eluting Interferences | Optimize the chromatographic method to better separate colchicine and this compound from interfering matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[5] | Chromatographic separation is the first line of defense against matrix effects.[7] |
| Inefficient Sample Cleanup | Improve the sample cleanup process. For liquid-liquid extraction, try different organic solvents. For solid-phase extraction, experiment with different sorbents and wash/elution conditions.[3][8] | More effective removal of matrix components will reduce their impact on ionization.[8] |
| Ionization Suppression/Enhancement | Dilute the sample extract to reduce the concentration of interfering components.[8] | Dilution can mitigate matrix effects, but ensure the final concentration of colchicine is still above the LLOQ. |
Issue 3: Low Sensitivity or High Lower Limit of Quantification (LLOQ)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Mass Spectrometer Parameters | Optimize MS parameters such as collision energy, declustering potential, and ion source settings for both colchicine and this compound. | Fine-tuning the MS parameters can significantly enhance the signal intensity. |
| Poor Extraction Recovery | Re-evaluate the extraction procedure to maximize the recovery of colchicine. Ensure the pH of the sample and extraction solvent are optimal for colchicine's chemical properties. | Higher recovery will result in a stronger signal for the same initial concentration. |
| High Background Noise | Identify and eliminate sources of background noise. This could involve using higher purity solvents and reagents, or improving the sample cleanup to remove interfering substances. | A lower baseline noise will improve the signal-to-noise ratio, allowing for the detection of lower concentrations. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Colchicine in Plasma
This protocol is adapted from a method for analyzing colchicine in rat plasma.[4]
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 500 µL of the extraction solvent (e.g., a mixture of n-hexane:dichloromethane:isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Colchicine in Plasma
This protocol is a general guide based on common SPE procedures for drug analysis.[3]
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of a protein precipitation agent (e.g., acetonitrile) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
-
Elution:
-
Elute colchicine and this compound with 0.5 mL of the mobile phase or a suitable organic solvent.
-
-
Analysis:
-
Inject the eluate directly into the LC-MS/MS system.
-
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Colchicine Analysis
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) | [5] |
| Mobile Phase A | 10 mM Ammonium Formate in Water | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Flow Rate | 0.4 mL/min | [5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [4] |
| MRM Transition (Colchicine) | m/z 400.3 → 358.3 | [3] |
| MRM Transition (Colchicine-d6) | m/z 406.3 → 362.2 | [3] |
Table 2: Example Validation Data Summary
| Parameter | Acceptance Criteria | Typical Result | Reference |
| Linearity (r²) | > 0.99 | ≥ 0.999 | [4] |
| LLOQ | S/N > 10, Precision < 20%, Accuracy 80-120% | 0.05 ng/mL | [5] |
| Intra-day Precision (%CV) | < 15% | < 11.9% | [5] |
| Inter-day Precision (%CV) | < 15% | < 7.8% | [5] |
| Accuracy (%) | 85-115% | 101.4% to 105.2% | [5] |
| Recovery (%) | Consistent and reproducible | > 96% | [4] |
| Matrix Effect (IS Normalized) | 0.85 - 1.15 | 0.99 - 1.00 | [3] |
Visualizations
Caption: General workflow for colchicine analysis in plasma.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. myadlm.org [myadlm.org]
- 2. scispace.com [scispace.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Colchicine-d3 Bioanalytical Quality Control: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Colchicine-d3 as an internal standard in bioanalytical methods.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the bioanalytical workflow.
| Issue ID | Question | Potential Causes | Suggested Actions |
| IS-001 | Why is there high variability in the this compound internal standard (IS) response across my analytical run? | - Inconsistent sample preparation or extraction.[1][2] - Pipetting errors during the addition of IS. - Instrument instability (e.g., inconsistent injection volume, fluctuating spray in the MS source).[1][2] - Matrix effects varying between samples.[3] - Partial precipitation of IS in the reconstitution solvent. | - Review and ensure consistency in the sample preparation and extraction procedure for all samples. - Verify the calibration and performance of pipettes. - Perform an instrument performance check, including injection precision and MS source stability. - Investigate matrix effects as detailed in the Experimental Protocols section. - Ensure complete dissolution of the IS in the working solution. |
| IS-002 | The this compound peak area is consistently lower in study samples compared to calibration standards and QCs. What should I do? | - Significant ion suppression in the study sample matrix that is not compensated for by the IS. - A different matrix composition in study samples compared to the matrix used for standards and QCs. - Analyte-IS competition for ionization.[1] | - Evaluate the matrix effect for this compound in multiple lots of the biological matrix.[4] - If possible, prepare calibration standards and QCs in a matrix that is more representative of the study samples. - Adjust the concentration of the internal standard. |
| IS-003 | I am observing a chromatographic peak for this compound that is broader or has a different shape compared to the colchicine analyte peak. Why is this happening? | - Suboptimal chromatographic conditions. - Presence of impurities in the this compound standard. - Deuterium isotope effects causing a slight shift in retention time.[5] | - Optimize chromatographic parameters such as mobile phase composition, gradient, and column temperature. - Verify the purity of the this compound internal standard. - While minor retention time shifts can occur with deuterated standards, significant differences may indicate a need for further chromatographic optimization to ensure co-elution and proper integration.[6] |
| IS-004 | My quality control (QC) samples are failing, but the calibration curve looks good. Could the this compound IS be the issue? | - Instability of this compound in the QC sample matrix under storage conditions. - Incorrect preparation of QC spiking solutions. - Issues with the QC matrix lot. | - Perform stability assessments of this compound in the biological matrix under the same conditions as the QC samples (e.g., freeze-thaw, bench-top). - Verify the concentration and preparation of all QC working solutions. - Test a different lot of the biological matrix for preparing QCs. |
Frequently Asked Questions (FAQs)
1. What are the acceptance criteria for this compound internal standard response variability?
Regulatory bodies like the FDA and EMA recommend monitoring the internal standard response to ensure the consistency and validity of the bioanalytical data.[4] While there isn't a universally mandated acceptance criterion, a common industry practice is to investigate any significant deviation.
| Parameter | General Acceptance Criteria | Regulatory Guidance/Reference |
| IS Response Variation | The IS response in unknown samples should be within 50-150% of the mean IS response of the calibration standards and QCs in the same run.[1][7] | FDA Guidance for Industry: Bioanalytical Method Validation[8] |
| Analyte Interference in Blank | Response in a blank sample at the retention time of the analyte should be ≤ 20% of the Lower Limit of Quantification (LLOQ). | EMA Guideline on bioanalytical method validation[4] |
| IS Interference in Blank | Response in a blank sample at the retention time of the IS should be ≤ 5% of the mean IS response in the calibration standards and QCs. | EMA Guideline on bioanalytical method validation[4] |
2. Why is a stable isotope-labeled (SIL) internal standard like this compound preferred over a structural analog?
SIL internal standards are considered the gold standard in quantitative bioanalysis.[5] They are chemically and physically very similar to the analyte, meaning they behave almost identically during sample extraction, chromatography, and ionization.[3] This close similarity allows the IS to more accurately compensate for variations in the analytical process, leading to improved precision and accuracy.[5]
3. Can this compound completely eliminate matrix effects?
While this compound is excellent at compensating for matrix effects, it may not eliminate them entirely. Differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, exposing them to different levels of co-eluting matrix components that cause ion suppression or enhancement.
4. What should I do if I suspect my this compound stock solution has degraded?
The stability of stock solutions is crucial for accurate quantification. If you suspect degradation, you should prepare a fresh stock solution from a certified reference material. It is also good practice to compare the response of the new stock solution with an independently prepared stock solution. Stability of stock solutions should be evaluated at room temperature and under refrigerated/frozen storage conditions for defined periods.
Experimental Protocols
Protocol for Evaluation of Matrix Effect
-
Objective: To assess the potential for matrix components to cause ion suppression or enhancement of the this compound signal.
-
Procedure:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples:
-
Set A: Spike a known amount of this compound into the post-extraction supernatant of the blank matrix lots.
-
Set B: Spike the same amount of this compound into the mobile phase or an appropriate neat solution.
-
-
Analyze the samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Area in Set A) / (Peak Area in Set B)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the matrix factor across the different lots should be ≤ 15%.
Protocol for Assessment of Extraction Recovery
-
Objective: To determine the efficiency of the extraction procedure for this compound from the biological matrix.
-
Procedure:
-
Prepare two sets of QC samples at low, medium, and high concentrations.
-
Set 1: Spike this compound into the blank biological matrix before extraction.
-
Set 2: Spike this compound into the post-extraction supernatant of the blank matrix after extraction.
-
-
Process and analyze both sets of samples.
-
Calculate the extraction recovery: Recovery (%) = (Mean Peak Area of Set 1) / (Mean Peak Area of Set 2) * 100
-
-
Acceptance Criteria: The recovery of this compound should be consistent and reproducible across the concentration range, though it does not need to be 100%.[8]
Visualizations
Bioanalytical workflow for samples containing this compound.
Decision-making process for troubleshooting IS variability.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. nebiolab.com [nebiolab.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. en.cmicgroup.com [en.cmicgroup.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
Colchicine-d3 vs. Colchicine-d6: A Comparative Guide for Use as an Internal Standard in LC-MS/MS Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical chemistry, the choice of a suitable internal standard (IS) is paramount for the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For the quantification of colchicine, a potent anti-inflammatory drug with a narrow therapeutic index, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of two commonly used deuterated analogs of colchicine: Colchicine-d3 and Colchicine-d6, to aid researchers in selecting the optimal internal standard for their specific analytical needs.
Principle of Stable Isotope-Labeled Internal Standards
Deuterated internal standards, such as this compound and Colchicine-d6, are ideal for mass spectrometry-based quantification because they share near-identical physicochemical properties with the unlabeled analyte (colchicine). This structural similarity ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the MS source. By adding a known amount of the deuterated standard to the sample at the beginning of the extraction process, any variability during sample preparation and analysis can be normalized, leading to more accurate and precise quantification of the target analyte.
Performance Comparison: this compound vs. Colchicine-d6
While both this compound and Colchicine-d6 serve as excellent internal standards, subtle differences in their properties and reported performance characteristics may influence the choice for a particular assay. The following sections and tables summarize key performance data from various validated bioanalytical methods.
Data Presentation
| Performance Metric | This compound | Colchicine-d6 | Source(s) |
| Typical MRM Transitions | Q1: 403.2 -> Q3: 313.2, 343.2 | Q1: 406.2 -> Q3: 362.2, 313.18 | [1],[2] |
| Extraction Recovery | Data not explicitly reported for IS alone. Method recovery for analyte is high. | >55% to >96% | [3][4] |
| Matrix Effect | IS-normalized matrix factor close to 1, indicating effective compensation. | Minimal to no significant matrix effect reported. IS effectively tracks and corrects for any suppression or enhancement. | [1][5][6] |
| Chromatographic Separation | Co-elutes closely with colchicine. | May exhibit a slight retention time shift from unlabeled colchicine. | [4][7] |
| Precision (Intra- and Inter-day) | Method precision (as %CV) is typically <15%. | Method precision (as %CV) is typically <15%. | [1][4] |
| Accuracy | Method accuracy is within 85-115%. | Method accuracy is within 85-115%. | [1][4] |
Experimental Protocols
Below are representative experimental protocols for the analysis of colchicine in human plasma using either this compound or Colchicine-d6 as an internal standard.
Key Experiment 1: Bioanalytical Method Using this compound IS
This protocol is based on a validated UHPLC-MS/MS method for the determination of colchicine in human plasma[1].
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized for the assay).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Colchicine: 400.2 -> 358.2
-
This compound: 403.2 -> 313.2
-
Key Experiment 2: Bioanalytical Method Using Colchicine-d6 IS
This protocol is a composite based on several validated LC-MS/MS methods utilizing Colchicine-d6[3][4][5].
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of Colchicine-d6 internal standard working solution.
-
Add 100 µL of a suitable buffer (e.g., 0.1 M ammonium buffer, pH 9.0).
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of ammonium formate buffer and methanol/acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Colchicine: 400.3 -> 358.3
-
Colchicine-d6: 406.3 -> 362.2
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the bioanalysis of colchicine using a deuterated internal standard.
Caption: A logical diagram comparing the pros and cons of this compound and Colchicine-d6 as internal standards.
Discussion and Recommendations
Both this compound and Colchicine-d6 have been successfully employed as internal standards in numerous validated bioanalytical methods for colchicine quantification. The choice between the two may depend on several factors:
-
Chromatographic Behavior: The ideal internal standard should co-elute perfectly with the analyte to experience the exact same matrix effects. While this compound is reported to have very close co-elution, some studies have noted a slight retention time difference with Colchicine-d6[4]. This could potentially lead to differential matrix effects if a steep gradient of interfering compounds is present at that point in the chromatogram. However, in many validated methods, this slight shift does not negatively impact the assay's accuracy and precision[4][5].
-
Degree of Deuteration: Colchicine-d6 offers a higher degree of deuteration, which can be advantageous in minimizing any potential for isotopic crosstalk from the unlabeled analyte, especially in complex matrices where natural isotopic abundance of certain elements might be a concern.
-
Commercial Availability and Cost: The availability and cost of the two standards from various chemical suppliers may also be a practical consideration for researchers.
References
- 1. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijcpa.in [ijcpa.in]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. rjptonline.org [rjptonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Internal Standards for Colchicine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of colchicine, a narrow therapeutic index drug, is critical in both clinical and research settings. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in bioanalytical methods. This guide provides an objective comparison of commonly employed internal standards for colchicine analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal IS for their specific application.
Comparison of Key Performance Parameters
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The ideal IS should mimic the analyte's behavior during sample preparation and analysis. Below is a summary of the performance of different internal standards used in colchicine quantification.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Citation(s) |
| Colchicine-d6 | LC-MS/MS | Human Plasma | 0.04 - 10.0 | 0.04 | 95.9 - 98.5 | <17.24 | <6.91 | [1][2] |
| LC-MS/MS | Human Plasma | 0.05 - 100 | 0.05 | Not Reported | <11.9 | <7.8 | [3] | |
| LC-MS/MS | Rat Plasma, Urine | 0.25 - 200 | 0.25 | >96.8 | Not Reported | Not Reported | [4] | |
| UPLC-MS/MS | Human Whole Blood | 0.5 - 200 | 0.5 | >63.94 | Not Reported | Not Reported | [5] | |
| UPLC-MS/MS | Human Urine | 2 - 2000 | 2 | >63.94 | Not Reported | Not Reported | [5] | |
| Embutramide | LC-MS/MS | Human Plasma | 0.5 - 50 | 0.5 | Satisfactory | <14 | <14 | [6] |
| Pimozide | LC-MS/MS | Human Serum | 1.56 - 25 | 0.1 | 82 | Not Reported | Not Reported | [7] |
| Codeine | HPLC-UV | Human Serum, Urine | Up to 2.5 ng/µL | 0.5 ng/20µL inj. | 89.5 - 104.6 | Not Reported | Not Reported | [8] |
Note: Performance parameters can vary based on the specific laboratory, instrumentation, and protocol variations.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and adapting these methods. Below are representative protocols for colchicine analysis using different internal standards.
Method 1: Colchicine-d6 as Internal Standard by LC-MS/MS
This method is widely regarded as the gold standard due to the close physicochemical properties of the stable isotope-labeled internal standard to the analyte.
1. Sample Preparation (Solid Phase Extraction - SPE) [1]
-
To 200 µL of human plasma, add the internal standard (colchicine-d6) solution.
-
Perform a solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions [1]
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium formate (pH 3.5) and methanol (20:80, v/v).
-
Flow Rate: As optimized for the specific column dimensions.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection [5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Method 2: Embutramide as Internal Standard by LC-MS/MS
This method utilizes a structurally unrelated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction - LLE) [6]
-
To 1 mL of plasma, add the internal standard (embutramide) solution.
-
Adjust the pH to 8.0.
-
Perform liquid-liquid extraction with dichloromethane.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions [6]
-
Column: C18 Uptisphere column (150 x 2.0 mm, 3 µm).
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate buffer pH 3.8 (50:50, v/v).
-
Flow Rate: 200 µL/min.
3. Mass Spectrometric Detection [6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Full-scan MS-MS.
-
Parent Ions:
-
Colchicine: m/z 400.1
-
Embutramide: m/z 294.1
-
-
Daughter Ions for Quantification:
-
Colchicine: m/z 358.1
-
Embutramide: m/z 207.9
-
Method 3: Pimozide as Internal Standard by LC-MS/MS
This method provides an alternative structurally unrelated internal standard.
1. Sample Preparation (Protein Precipitation) [7]
-
To 200 µL of serum, add 100 µL of the internal standard (pimozide) solution (7.5 ng/mL).
-
Add 900 µL of methanol to precipitate proteins.
-
Centrifuge and inject 20 µL of the supernatant.
2. Chromatographic Conditions [7]
-
Mobile Phase A: 10 mM ammonium acetate + 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.5 mL/min (gradient elution).
3. Mass Spectrometric Detection
-
System: Agilent 6420 LC-MS/MS or equivalent.[7]
-
Specific MRM transitions for pimozide would need to be optimized.
Visualizing the Analytical Workflow
A clear understanding of the analytical process is essential. The following diagram illustrates the general workflow for colchicine analysis using an internal standard.
Caption: General workflow for colchicine analysis with an internal standard.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for colchicine.
-
Colchicine-d6 , a stable isotope-labeled internal standard, is highly recommended and widely used. Its chemical and physical similarity to colchicine allows it to effectively compensate for variability in sample preparation and matrix effects, leading to high accuracy and precision.[1][4][5][9]
-
Structurally unrelated compounds like embutramide and pimozide can also be successfully employed.[6][7] However, they may not perfectly mimic the behavior of colchicine during extraction and ionization, which could potentially lead to less accurate results if matrix effects are significant. When using a non-isotope labeled IS, thorough validation of matrix effects is especially crucial.
-
Codeine has been used in an HPLC-UV method, which may be a viable option when LC-MS/MS is not available, though it may lack the sensitivity and selectivity of mass spectrometry-based methods.[8]
Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the biological matrix, and the available analytical instrumentation. Thorough method validation in accordance with regulatory guidelines is essential regardless of the internal standard chosen.[3]
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Colchicine-d3 in Ensuring Accurate Bioanalysis of Colchicine
A comprehensive guide for researchers on the superior accuracy and precision of Colchicine-d3 as an internal standard in sensitive bioanalytical methods.
In the realm of pharmacokinetic and toxicological studies, the precise and accurate quantification of colchicine, a narrow therapeutic index drug, is paramount. The use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability, and this compound has emerged as a reliable choice. This guide provides a comparative analysis of this compound against other internal standards, supported by experimental data, to aid researchers in developing robust and reproducible bioanalytical methods.
Accuracy and Precision: A Comparative Overview
The accuracy and precision of an analytical method are critical indicators of its reliability. For bioanalytical assays, accuracy is expressed as the percentage of the nominal concentration, while precision is represented by the coefficient of variation (%CV). The data presented below, compiled from various validation studies, demonstrates the performance of this compound and other deuterated variants in the bioanalysis of colchicine.
Table 1: Accuracy and Precision Data for Deuterated Internal Standards in Colchicine Bioanalysis
| Internal Standard | Matrix | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| This compound | Human Plasma | 0.05 - 4.00 | < 10.0 | < 10.0 | 89.33 - 106.33 | 89.33 - 106.33 | [1] |
| This compound | Human Plasma | 0.05 - 100 | < 11.9 | < 7.8 | 101.4 - 105.2 | 101.4 - 105.2 | [2] |
| Colchicine-d6 | Human Plasma | 0.04 - 10.0 | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Colchicine-d6 | Human Plasma | 0.04 - 7.56 | 1.00 - 4.19 | 1.86 - 9.85 | 96.91 - 114.10 | 95.92 - 107.04 | [4] |
| Colchicine-d6 | Human Whole Blood & Urine | 0.5 - 200 (Blood), 2 - 2000 (Urine) | Not Specified | Not Specified | In line with FDA/EMA guidelines | In line with FDA/EMA guidelines | [5] |
Note: "Not Specified" indicates that the specific data point was not available in the cited literature.
The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis to compensate for variability in the analytical process.[6] Deuterated internal standards, such as this compound and Colchicine-d6, exhibit similar physicochemical properties to the analyte, ensuring they behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[6] This co-elution and similar ionization response are crucial for correcting matrix effects, which can significantly impact the accuracy and precision of the results.[7]
While non-deuterated compounds have been used as internal standards for colchicine analysis, they may lead to poorer precision and accuracy because they cannot effectively compensate for matrix effects.[3] The data consistently shows that methods employing deuterated internal standards achieve excellent precision (low %CV) and accuracy (close to 100%).
Experimental Methodologies
The following sections detail typical experimental protocols for the bioanalysis of colchicine using a deuterated internal standard.
Sample Preparation
A common and effective method for extracting colchicine and its internal standard from biological matrices is liquid-liquid extraction (LLE).
Protocol for Liquid-Liquid Extraction:
-
To 300 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Colchicine-d6 at 25 ng/mL).[4]
-
Vortex the sample for a few seconds to ensure thorough mixing.
-
Add a mixture of n-Hexane, Dichloromethane, and Isopropyl Alcohol (60:30:10 v/v/v) as the extraction solvent.[4]
-
Vortex the mixture for an extended period (e.g., 10 minutes) to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used technique for the sensitive and selective quantification of colchicine.
Table 2: Typical LC-MS/MS Parameters for Colchicine Analysis
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., XBridge™ BEH C18, 100 mm × 2.1 mm, 2.5 µm)[8] |
| Mobile Phase | Gradient elution with Acetonitrile and 0.05% Ammonia or 0.01% Formic Acid in water.[4][5] |
| Flow Rate | 0.25 - 0.4 mL/min[1][9] |
| Injection Volume | 10 - 40 µL[10][11] |
| MS System | Triple-quadrupole tandem mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Colchicine: m/z 400.27 → 310.28, Colchicine-d6: m/z 406.16 → 313.18[5] |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the biological context of colchicine, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of colchicine using a deuterated internal standard.
Caption: Simplified signaling pathway of colchicine's mechanism of action.
References
- 1. maejournal.com [maejournal.com]
- 2. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. ijcpa.in [ijcpa.in]
- 5. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gerpac.eu [gerpac.eu]
- 10. mdpi.com [mdpi.com]
- 11. Colchicine Concentrations and Relationship With Colchicine Efficacy and Adverse Events: Post Hoc Analysis of a Randomized Clinical Trial of Colchicine for Gout Flare Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Linearity and Recovery with Colchicine-d3
In the precise world of bioanalysis, the choice of an appropriate internal standard is paramount for accurate and reliable quantification of analytes. For researchers and drug development professionals working with Colchicine, a potent anti-inflammatory drug with a narrow therapeutic index, the use of a stable isotope-labeled internal standard is a critical methodological consideration. This guide provides a comprehensive comparison of the linearity and recovery performance of Colchicine-d3, a commonly used deuterated internal standard, supported by experimental data from various validated analytical methods.
Performance Data: Linearity and Recovery
The following tables summarize the linearity and recovery data for Colchicine analysis using deuterated internal standards, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. These methods are the gold standard for quantifying small molecules in complex biological matrices.
Table 1: Linearity of Colchicine Quantification using Deuterated Internal Standards
| Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) / Coefficient of Determination (r²) | Reference |
| This compound | Human Plasma | 0.05 - 100 | Not specified, but described as "sufficient linearity" | [1] |
| Deuterated Colchicine | Plasma, Urine | 0.5 - 100 | > 0.99 | [2] |
| Deuterated Colchicine | Rat Plasma, Whole Blood, Urine | 400-800 fold range | "excellent linearity" | [3] |
| Colchicine-d6 | Human Plasma | 0.1 - 10 | r > 0.999 | [4] |
| Colchicine-d6 | Human Plasma | 0.04 - 10.0 | Not specified, but method is described as linear | [5] |
Table 2: Recovery of Colchicine using Deuterated Internal Standards
| Internal Standard | Matrix | Mean Absolute Recovery (%) | Details | Reference |
| Deuterated Analog | Rat Specimens | > 96.8 | Not specified | [3] |
| Colchicine-d6 | Human Plasma | 97.3 ± 1.30 | Mean of LQC, MQC, and HQC levels | [5] |
| Colchicine-d6 (IS) | Human Plasma | 98.8 | Not specified | [5] |
Experimental Protocols
The data presented above are derived from validated bioanalytical methods. Below are generalized experimental protocols for linearity and recovery studies based on the cited literature.
Linearity Study Protocol
A linearity study aims to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specific range.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of a colchicine reference standard into a blank biological matrix (e.g., human plasma). The concentration range should encompass the expected concentrations in unknown samples.
-
Addition of Internal Standard: A fixed concentration of the internal standard, this compound, is added to each calibration standard.
-
Sample Extraction: The analytes (colchicine and this compound) are extracted from the biological matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): Extraction with an organic solvent mixture like n-hexane:dichloromethane:isopropanol.[3]
-
Solid-Phase Extraction (SPE): Passing the sample through a cartridge that retains the analytes, which are then eluted with a suitable solvent.[5]
-
Protein Precipitation: Adding a solvent like acetonitrile to precipitate proteins, followed by centrifugation to collect the supernatant containing the analytes.[4]
-
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The system is configured to monitor specific precursor-to-product ion transitions for both colchicine and this compound.
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of colchicine to the peak area of this compound against the nominal concentration of the colchicine standards. The linearity is assessed by the correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve, which should ideally be close to 1.
Recovery Study Protocol
A recovery study is performed to determine the efficiency of the extraction procedure.
-
Preparation of Sample Sets: Three sets of samples are prepared at different concentration levels (low, medium, and high quality control samples - LQC, MQC, HQC):
-
Set A: Analyte (colchicine) spiked into the biological matrix and extracted.
-
Set B: Analyte and internal standard (this compound) spiked into the post-extraction supernatant of a blank matrix.
-
Set C: Blank matrix sample spiked with the internal standard.
-
-
Sample Processing and Analysis: Samples from Set A undergo the full extraction procedure. All three sets are then analyzed by LC-MS/MS.
-
Calculation of Recovery: The recovery of the analyte is calculated by comparing the mean peak area of the analyte in Set A to the mean peak area of the analyte in Set B. The recovery of the internal standard is calculated by comparing the mean peak area of the internal standard in Set A to the mean peak area of the internal standard in Set C.
Recovery (%) = (Peak Area in Extracted Sample / Peak Area in Post-Extraction Spiked Sample) x 100
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for linearity and recovery studies.
Caption: Workflow for a Linearity Study.
Caption: Workflow for a Recovery Study.
Comparison and Conclusion
The presented data consistently demonstrate that deuterated colchicine, including this compound and Colchicine-d6, serves as an excellent internal standard for the quantification of colchicine in various biological matrices. The linearity of the methods is consistently high, with correlation coefficients greater than 0.99 reported in multiple studies, spanning a wide range of concentrations. This high degree of linearity ensures that the method can accurately quantify colchicine across a broad therapeutic and potentially toxic range.
Furthermore, the recovery of both colchicine and its deuterated internal standards is consistently high, often exceeding 95%.[3][5] This indicates that the extraction methods are efficient and that the internal standard effectively compensates for any potential loss of the analyte during sample processing. The similar chemical and physical properties of this compound to the native colchicine ensure that they behave almost identically during extraction and ionization in the mass spectrometer, which is a key characteristic of a good internal standard.
While the available literature does not provide a head-to-head comparison of this compound with other non-isotope labeled internal standards for colchicine analysis, the overwhelming evidence supports the superiority of using a stable isotope-labeled internal standard. The use of this compound minimizes the impact of matrix effects and variations in instrument response, leading to more accurate and precise results. For researchers and professionals in drug development, the use of this compound is a robust and reliable choice for bioanalytical method development and validation, ensuring the integrity and quality of pharmacokinetic and toxicokinetic data.
References
- 1. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Colchicine Concentrations and Relationship With Colchicine Efficacy and Adverse Events: Post Hoc Analysis of a Randomized Clinical Trial of Colchicine for Gout Flare Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
Inter-laboratory Performance of Colchicine Quantification Utilizing Colchicine-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of colchicine in biological matrices, with a specific focus on the use of the deuterated internal standard, Colchicine-d3. The data presented is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a valuable resource for laboratories seeking to establish or refine their own colchicine quantification assays. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision.
Quantitative Performance Comparison
The following table summarizes the key validation parameters from several published LC-MS/MS methods for colchicine quantification that employ a deuterated internal standard (this compound or -d6). This data allows for a direct comparison of method performance across different laboratories and protocols.
| Parameter | Study 1 (Plasma)[1] | Study 2 (Plasma & Urine)[2][3] | Study 3 (Whole Blood & Urine)[4] | Study 4 (Plasma)[5] | Study 5 (Plasma)[6] |
| Internal Standard | This compound | This compound | Colchicine-d6 | Colchicine-d6 | Colchicine-d6 |
| Linearity Range | 0.05 - 100 ng/mL | 0.5 - 100 ng/mL | 0.5 - 200 ng/mL (Blood)2 - 2000 ng/mL (Urine) | 0.1 - 10 ng/mL | 0.04 - 10.0 ng/mL |
| Accuracy (%) | 101.4 - 105.2 | < 9.4% CV | Within ±15% | Not explicitly stated | Not explicitly stated |
| Intra-day Precision (%CV) | < 11.9 | < 9.4 | < 15% | Not explicitly stated | Not explicitly stated |
| Inter-day Precision (%CV) | < 7.8 | < 9.4 | < 15% | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 0.5 ng/mL | 0.5 ng/mL (Blood)2 ng/mL (Urine) | 0.1 ng/mL | 0.04 ng/mL |
| Extraction Recovery (%) | Not explicitly stated | 58 - 73 | > 63.94 | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The methodologies outlined below represent a synthesis of common practices from the cited studies for the quantification of colchicine in human plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 200 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound at 0.1 µg/mL).[2]
-
Extraction: Add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) for extraction.[2][4] For whole blood, a liquid-liquid extraction with saturated borax and ethyl acetate can be employed.[4] Alternatively, a protein precipitation step using acetonitrile can be utilized.[5]
-
Vortexing & Centrifugation: Vortex the mixture thoroughly and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.
2. Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 μm).[1]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 10 mM ammonium formate in water) and an organic phase (e.g., acetonitrile or methanol) is typical.[1][4]
-
Flow Rate: A flow rate in the range of 0.25 - 0.5 mL/min is often employed.[7][8]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.[1][8]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
The following diagrams illustrate the experimental workflow for colchicine quantification and its primary mechanism of action.
Caption: Experimental workflow for colchicine quantification using an internal standard.
Caption: Colchicine's primary mechanism of action via tubulin disruption.[9][10][11][12][13]
References
- 1. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colchicine Concentrations and Relationship With Colchicine Efficacy and Adverse Events: Post Hoc Analysis of a Randomized Clinical Trial of Colchicine for Gout Flare Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a dosing method for colchicine capsules for a stability study [gerpac.eu]
- 9. researchgate.net [researchgate.net]
- 10. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. droracle.ai [droracle.ai]
The Gold Standard for Colchicine Quantification: Justifying the Use of a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of colchicine, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of a deuterated internal standard, specifically colchicine-d6, over non-deuterated alternatives for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The primary role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample preparation and the analytical process. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, ensuring that any loss or variation during extraction, as well as fluctuations in instrument response, affects both the analyte and the internal standard equally. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the gold standard for LC-MS/MS applications due to their ability to provide the most accurate compensation for matrix effects and other sources of error.
The Challenge of Matrix Effects in Bioanalysis
Biological matrices, such as plasma, blood, and urine, are complex mixtures containing numerous endogenous components. These components can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the "matrix effect." This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the analyte. The unpredictable nature of matrix effects makes robust compensation crucial for reliable bioanalytical methods.
Why a Deuterated Internal Standard is Superior
A deuterated internal standard, such as colchicine-d6, is chemically identical to colchicine, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This subtle modification results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the unlabeled colchicine. However, its physicochemical properties remain virtually identical.
Here's a breakdown of the key advantages:
-
Co-elution with the Analyte: Because their chemical structures are nearly identical, the deuterated internal standard and the native analyte exhibit almost identical chromatographic behavior. This ensures they co-elute, meaning they experience the same matrix effects at the same time. This co-elution is critical for accurate compensation.
-
Similar Extraction Recovery: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the deuterated internal standard will have a recovery rate that closely mirrors that of the analyte. Any sample loss will affect both compounds proportionally.
-
Comparable Ionization Efficiency: The deuterated and non-deuterated forms of the molecule will have very similar ionization efficiencies in the mass spectrometer's ion source. This is crucial for correcting variations in instrument response.
In contrast, a non-deuterated internal standard, often a structural analog of the analyte, will have different chromatographic retention times and may respond differently to matrix effects, leading to less accurate and less precise results. While some methods have been developed using structural analogs, the use of a deuterated internal standard is now the preferred and more scientifically sound approach for regulatory submissions and high-stakes research.
Comparative Performance Data
Numerous studies have demonstrated the successful development and validation of highly sensitive and robust LC-MS/MS methods for colchicine quantification using colchicine-d6 as the internal standard. The data from these studies consistently show excellent performance in terms of linearity, precision, accuracy, and recovery, even at very low concentrations.
While a direct head-to-head comparison in a single study is not always published, the collective evidence from validated methods using colchicine-d6 provides a strong justification for its use. For instance, one study mentions attempting to use several non-deuterated compounds like caffeine, cotinine, amlodipine, nifedipine, and diltiazem as internal standards before settling on pimozide, noting it was more "stable and consistent".[1] This highlights the challenges of finding a suitable structural analog that can adequately mimic the behavior of colchicine.
The following tables summarize typical performance data from validated LC-MS/MS methods for colchicine that utilize a deuterated internal standard.
Table 1: Linearity and Sensitivity of Colchicine Assays Using a Deuterated Internal Standard
| Biological Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Human Plasma | 0.04 - 10.0[2] | 0.04[2] |
| Human Whole Blood | 0.5 - 200[3] | 0.5[3] |
| Human Urine | 2 - 2000[3] | 2[3] |
| Rat Plasma | 0.5 - 200 | 0.5 |
Table 2: Precision and Accuracy of Colchicine Assays Using a Deuterated Internal Standard
| Biological Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Human Plasma | < 11.9[4] | < 7.8[4] | 101.4 - 105.2[4] |
| Human Whole Blood & Urine | < 9.4[5] | < 9.4[5] | Within ±15% of nominal |
| Rat Plasma | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect in Colchicine Assays Using a Deuterated Internal Standard
| Biological Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| Human Plasma | > 95[2] | Negligible[2] |
| Human Whole Blood & Urine | > 63.94[3] | In line with FDA/EMA guidelines[3] |
| Rat Plasma | > 96.8 | Minimal |
Experimental Protocols
The following are generalized experimental protocols based on published methods that utilize a deuterated internal standard for colchicine analysis.
Sample Preparation (Liquid-Liquid Extraction Example)
-
To 200 µL of plasma, add 20 µL of colchicine-d6 internal standard solution.
-
Add 100 µL of a suitable buffer (e.g., saturated borax solution).
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
Visualizing the Justification
The logical flow for selecting an internal standard and the workflow for a typical bioanalytical assay for colchicine can be visualized using the following diagrams.
Figure 1: Logical flow for selecting an internal standard.
Figure 2: A typical experimental workflow for colchicine analysis.
Conclusion
The use of a deuterated internal standard, such as colchicine-d6, is unequivocally justified for the accurate and precise quantification of colchicine in complex biological matrices. Its ability to co-elute with the analyte and mimic its behavior during sample preparation and analysis provides superior compensation for matrix effects compared to non-deuterated alternatives. The extensive validation data from numerous studies underscore the reliability and robustness of methods employing a deuterated internal standard. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic studies, therapeutic drug monitoring, or other quantitative applications, the adoption of a deuterated internal standard for colchicine is not just a recommendation but a scientific necessity.
References
- 1. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Colchicine-d3 Versus Non-Isotopically Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in biological matrices. This guide provides an objective comparison between the isotopically labeled internal standard, Colchicine-d3, and commonly used non-isotopically labeled internal standards for the bioanalysis of colchicine via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical properties being nearly identical to the analyte, colchicine. This similarity allows it to effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more robust and accurate results. Non-isotopically labeled internal standards, while often more readily available and less expensive, can introduce variability due to differences in extraction efficiency, chromatographic retention, and ionization response compared to the analyte.
Performance Data at a Glance: A Comparative Analysis
The following table summarizes key performance data from various validated LC-MS/MS methods for the quantification of colchicine in human plasma, utilizing either a deuterated internal standard (Colchicine-d6 or this compound) or a non-isotopically labeled internal standard.
| Performance Metric | Colchicine-d6/d3 (Isotopically Labeled IS) | Embutramide (Non-Isotopically Labeled IS)[1][2] | Pimozide (Non-Isotopically Labeled IS)[3] | Tegafur (Non-Isotopically Labeled IS)[4] |
| Intra-day Precision (%CV) | < 9.31%[5] | < 14% | Not Reported | < 2% |
| Inter-day Precision (%CV) | < 9.4%[6][7] | < 14% | Not Reported | < 7% |
| Accuracy (%) | 92.8% - 107%[8] | 97% - 105.8% | 100.44% | Within ±15% of nominal |
| Recovery (%) | > 90%[9] | Satisfactory (not quantified) | 82% | Not Reported |
| Matrix Effect | Negligible / Compensated[5][10] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The data presented is compiled from multiple sources and while indicative of performance, direct comparison should be made with caution due to variations in experimental conditions.
The Ideal vs. The Alternative: A Logical Comparison
The choice between an isotopically labeled and a non-isotopically labeled internal standard involves a trade-off between optimal analytical performance and practical considerations like cost and availability. The following diagram illustrates the logical relationship and key differentiating factors.
Caption: Logical flow comparing ideal vs. alternative internal standards.
Experimental Workflows and Protocols
A robust and reliable bioanalytical method is the foundation of accurate colchicine quantification. The following diagram outlines a typical experimental workflow for the analysis of colchicine in human plasma using LC-MS/MS.
Caption: Typical bioanalytical workflow for colchicine quantification.
Detailed Experimental Protocols
Below are representative experimental protocols derived from published methods for the quantification of colchicine in human plasma.
1. Method Using Deuterated Internal Standard (Colchicine-d6) [5]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of human plasma, add the internal standard (Colchicine-d6).
-
Pre-condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column.
-
Mobile Phase: Isocratic mixture of 10 mM ammonium formate (pH 3.5) and methanol (20:80, v/v).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Colchicine: m/z 400.3 → 358.3; Colchicine-d6: m/z 406.3 → 362.2.
-
2. Method Using Non-Isotopically Labeled Internal Standard (Embutramide) [1]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of plasma, add embutramide as the internal standard.
-
Perform liquid-liquid extraction with dichloromethane at pH 8.0.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 Uptisphere column (150 x 2.0 mm i.d., 3 µm).
-
Mobile Phase: Acetonitrile/2 mM ammonium formate buffer pH 3.8 (50:50, v/v).
-
Mass Spectrometry: ESI in positive mode with full-scan MS-MS.
-
MRM Transitions: Colchicine: m/z 400.1 → 358.1; Embutramide: m/z 294.1 → 207.9.
-
3. Method Using Non-Isotopically Labeled Internal Standard (Pimozide) [3]
-
Sample Preparation (Protein Precipitation - PPT):
-
To 200 µL of serum, add 100 µL of pimozide internal standard solution (7.5 ng/mL).
-
Precipitate proteins by adding 900 µL of methanol.
-
Centrifuge and inject 20 µL of the supernatant.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: Gradient elution with Phase A (10 mM ammonium acetate + 0.1% formic acid) and Phase B (0.1% formic acid in methanol).
-
Mass Spectrometry: ESI in positive mode.
-
4. Method Using Non-Isotopically Labeled Internal Standard (Tegafur) [4]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To the plasma sample, add tegafur as the internal standard.
-
Extract with a mixture of n-hexane:dichloromethane:isopropanol (300:150:15, v/v/v).
-
Evaporate the organic layer and reconstitute the residue.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: Formic acid:10 mM ammonium acetate:methanol (1:49:75, v/v/v).
-
Mass Spectrometry: ESI in positive mode with MRM.
-
Conclusion
The data and established principles of bioanalysis strongly support the use of this compound as the preferred internal standard for the quantification of colchicine in biological matrices. Its ability to co-elute with the analyte and behave similarly during extraction and ionization provides superior compensation for analytical variability, leading to enhanced accuracy and precision. While non-isotopically labeled internal standards can be employed and may offer acceptable performance for certain applications, they are more susceptible to variations in matrix effects and recovery, which can compromise data quality. For drug development, clinical trials, and therapeutic drug monitoring, where the highest level of accuracy and reliability is required, the use of an isotopically labeled internal standard like this compound is highly recommended.
References
- 1. A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of colchicine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine Concentrations and Relationship With Colchicine Efficacy and Adverse Events: Post Hoc Analysis of a Randomized Clinical Trial of Colchicine for Gout Flare Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
Navigating Clinical Assays: A Comparative Guide to the Use of Colchicine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of colchicine in clinical assays is paramount for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring. The choice of an appropriate internal standard is a critical determinant of assay reliability. This guide provides a comprehensive comparison of Colchicine-d3, a deuterated stable isotope-labeled internal standard, with alternative approaches, supported by experimental data and aligned with key regulatory guidelines.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by mass spectrometry. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of robust bioanalytical method validation, with the International Council for Harmonisation (ICH) M10 guideline serving as the current benchmark. The primary advantage of a SIL-IS, such as this compound, is its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby effectively compensating for variability, most notably the matrix effect.
The Superiority of Deuterated Internal Standards
Matrix effects, caused by co-eluting endogenous components in biological samples, can significantly suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][2][3][4] A deuterated internal standard like this compound co-elutes with the unlabeled colchicine and experiences the same matrix effects.[1] By calculating the peak area ratio of the analyte to the internal standard, these effects are normalized, resulting in a more accurate and precise measurement.[1] In contrast, structural analogs or other non-isotopically labeled internal standards may have different physicochemical properties, leading to differential extraction recovery, chromatographic retention, and ionization efficiency, thus failing to adequately compensate for matrix-induced variations.[1][5]
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize key performance characteristics of bioanalytical methods for colchicine, comparing those that utilize a deuterated internal standard (represented by data from methods using Colchicine-d6, which is functionally equivalent to this compound for this comparison) against a hypothetical scenario using a structural analog as an internal standard. The data is compiled from various validated LC-MS/MS methods.[6][7][8][9][10][11][12]
Table 1: Comparison of Key Bioanalytical Method Validation Parameters
| Parameter | Method with Colchicine-d6 (as a proxy for this compound) | Method with Structural Analog IS (Hypothetical/Less Common) | Regulatory Acceptance Criteria (ICH M10) |
| Linearity (r²) | > 0.99[8][9][11] | Typically > 0.98 | ≥ 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.04 - 0.5 ng/mL[8][9][11][12] | May be higher due to matrix interference | Clearly defined and reproducible |
| Intra-day Precision (%CV) | < 15%[8][9][11] | Often struggles to meet < 15% consistently | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15%[8][9][11] | Often struggles to meet < 15% consistently | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 15%[8][9][11] | May exceed ± 15% due to poor matrix effect compensation | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible (e.g., ~55-97%)[11][12] | More variable and less predictable | Consistent, precise, and reproducible |
| Matrix Effect | Effectively compensated[10][12] | Significant and variable, leading to inaccuracy[1] | Should be assessed and minimized |
Table 2: Summary of a Validated LC-MS/MS Method for Colchicine using a Deuterated Internal Standard
| Parameter | Reported Value |
| Analyte | Colchicine |
| Internal Standard | Colchicine-d6 |
| Matrix | Human Plasma, Whole Blood, Urine[7] |
| Extraction Method | Liquid-Liquid Extraction or Solid-Phase Extraction[10][12] |
| Chromatography | UPLC/UHPLC with C18 column[7][8] |
| Detection | Tandem Mass Spectrometry (MS/MS)[7][8] |
| Linear Range | 0.05 - 100 ng/mL[8] |
| LLOQ | 0.05 ng/mL[8] |
| Intra-day Precision (%CV) | < 11.9%[8] |
| Inter-day Precision (%CV) | < 7.8%[8] |
| Accuracy (% Bias) | 101.4% to 105.2%[8] |
Experimental Protocols and Workflows
The following section outlines a typical experimental protocol for the quantification of colchicine in human plasma using a deuterated internal standard, followed by visual representations of the workflow.
Sample Preparation: Liquid-Liquid Extraction (LLE) Workflow
A common and effective method for extracting colchicine from biological matrices is Liquid-Liquid Extraction.
Caption: Liquid-Liquid Extraction Workflow for Colchicine Analysis.
Bioanalytical Method Validation Workflow
The validation of the bioanalytical method is performed in accordance with ICH M10 guidelines.
Caption: Bioanalytical Method Validation Workflow.
Logical Relationship: Why SIL-IS is a Superior Choice
The decision to use a stable isotope-labeled internal standard is based on sound scientific principles that directly address the challenges of bioanalysis.
Caption: Rationale for Selecting a Stable Isotope-Labeled Internal Standard.
Conclusion
The use of this compound as an internal standard in clinical assays for colchicine offers significant advantages in terms of accuracy, precision, and robustness, primarily through its ability to effectively compensate for matrix effects. The presented data and workflows, aligned with regulatory expectations, demonstrate the superiority of this approach over methods employing non-isotopically labeled internal standards. For researchers and drug developers, the investment in a stable isotope-labeled internal standard like this compound is a critical step towards ensuring the generation of high-quality, reliable data for regulatory submissions and clinical decision-making.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. ijcpa.in [ijcpa.in]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
Safety Operating Guide
Navigating the Safe Disposal of Colchicine-d3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of Colchicine-d3 is a critical component of laboratory safety and regulatory compliance. Due to its high toxicity and hazardous nature, stringent protocols must be followed to mitigate risks to personnel and the environment.
This compound, a deuterated form of colchicine, is classified as a hazardous substance that is fatal if swallowed or inhaled and may cause genetic defects.[1] Therefore, it must be managed as hazardous waste from the moment it is designated for disposal. Adherence to institutional and local regulations for hazardous waste is mandatory.
Immediate Safety and Handling for Disposal
Before initiating the disposal process, ensure all relevant safety precautions are in place. This includes wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and chemical safety goggles.[2] All handling of solid this compound that may generate dust, or concentrated solutions, should be conducted in a chemical fume hood or a well-ventilated area to avoid inhalation.[3]
Step-by-Step Disposal Protocol for this compound
The following steps provide a clear workflow for the safe disposal of this compound waste. This procedure applies to pure (solid) this compound, contaminated labware (e.g., pipette tips, vials), and solutions.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste containing this compound. This includes unused or expired product, contaminated materials, and solutions.
-
Segregate: Do not mix this compound waste with non-hazardous trash.[4] It must be segregated from other incompatible chemical wastes, such as strong oxidizing agents and mineral acids.[5]
Step 2: Packaging Solid this compound Waste
-
Primary Container: Whenever possible, dispose of solid this compound in its original container.[6][7] Ensure the container is in good condition with no signs of damage.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[8] Do not use abbreviations.[8] The label should also include the accumulation start date and the name of the generating researcher or lab.
-
Contaminated Solids: For contaminated lab supplies like gloves and absorbent paper, double-bag the waste in clear plastic bags to allow for visual inspection by environmental health and safety (EH&S) personnel.[9]
Step 3: Packaging Liquid this compound Waste
-
Aqueous Solutions: Collect aqueous waste containing this compound in a dedicated, leak-proof container with a screw-on cap.[6][9] The container must be compatible with the solvent used.
-
Solvent-Based Solutions: Separate halogenated and non-halogenated solvent waste containing this compound into distinct, compatible containers.
-
Labeling: As with solid waste, clearly label the liquid waste container as "Hazardous Waste," specifying "this compound" and the solvent.
Step 4: Storage of this compound Waste
-
Designated Area: Store all this compound waste in a designated hazardous waste storage area within the laboratory.
-
Secondary Containment: Place all waste containers in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the volume of the primary container.[9] This is to contain any potential leaks or spills.
-
Security: Keep waste containers securely closed except when adding waste.[9] Store in a locked-up area or an area accessible only to authorized personnel.
Step 5: Arranging for Disposal
-
Contact EH&S: Do not dispose of this compound down the drain or in regular trash.[4] Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for pickup.
-
Time and Quantity Limits: Be aware of the accumulation time and quantity limits for hazardous waste, which are often regulated. Request a waste collection before these limits are reached.[7][9]
Quantitative Data for Hazardous Waste Storage
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | Must be collected within 90 days from the accumulation start date. | [9] |
| Maximum Quantity (Individual Waste Stream) | Up to 55 gallons may be stored before collection is required. | [9] |
| Action for >55 Gallons | If 55 gallons or more accumulates, it must be collected within three days. | [9] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion. | [6] |
Deactivation of this compound
Currently, there are no widely established and verified experimental protocols for the chemical deactivation or neutralization of this compound in a standard laboratory setting. The recommended and safest procedure is to have it disposed of via a licensed hazardous waste management service, which will use high-temperature incineration or other specialized methods.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Colchicine: Biotoxin | NIOSH | CDC [cdc.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Logistics for Handling Colchicine-d3
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical procedures for the handling and disposal of Colchicine-d3. Adherence to these guidelines is mandatory to ensure personnel safety and regulatory compliance. This compound, a deuterated analog of the highly toxic mitotic inhibitor Colchicine, should be handled with the same level of caution as its non-deuterated counterpart. Colchicine is classified as a cytotoxic and hazardous substance.[1]
Hazard Identification and Risk Assessment
Colchicine is fatal if swallowed or inhaled, causes severe eye damage, and is suspected of causing genetic defects.[2] It is a potent cytotoxic agent that can have severe health effects with even minimal exposure.[3][4] A thorough risk assessment must be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for any personnel handling this compound. All PPE should be donned before entering the designated handling area and removed before exiting.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile or chloroprene gloves.[5][6] | To provide a primary barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.[5] |
| Eye Protection | ANSI-approved safety goggles or a full-face shield.[6][7] | To protect the eyes from splashes or aerosolized particles.[4] |
| Lab Coat/Gown | A disposable, long-sleeved, solid-front gown.[4][5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form.[5][8] | To prevent inhalation of airborne particles.[4] |
Engineering Controls
All handling of powdered this compound, including weighing and initial solubilization, must be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[8]
Standard Operating Procedures
4.1. Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area.
-
Pre-Handling Check: Ensure all necessary PPE, spill kit, and waste disposal containers are readily available.
-
Weighing:
-
Perform within a chemical fume hood.
-
Use a dedicated set of weighing tools (spatula, weigh paper/boat).
-
Handle the powder with extreme care to avoid generating dust.[9]
-
-
Solubilization:
-
Add solvent to the powdered this compound slowly to avoid splashing.
-
Keep the container closed as much as possible during this process.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment used.
-
Wash hands thoroughly after removing gloves.[10]
-
4.2. Spill Management:
In the event of a spill, immediately evacuate the area and follow these steps:
-
Alert Personnel: Inform others in the vicinity of the spill.
-
Don Appropriate PPE: If not already wearing it, don the full required PPE.
-
Contain the Spill: Use a spill kit with absorbent pads to contain the spill.[4]
-
Clean the Area:
-
For liquid spills, cover with absorbent material and then clean the area with an appropriate decontaminating solution.
-
For powder spills, cover with damp absorbent material to avoid raising dust, then carefully collect the material.[11]
-
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.[11]
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][11][12]
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Sharps: Any contaminated sharps should be placed in a puncture-resistant sharps container labeled as hazardous waste.
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 11. nj.gov [nj.gov]
- 12. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
